Product packaging for 2-Hydroxy-3-methoxypropanenitrile(Cat. No.:CAS No. 93177-83-4)

2-Hydroxy-3-methoxypropanenitrile

Cat. No.: B2459871
CAS No.: 93177-83-4
M. Wt: 101.105
InChI Key: ZTGYDHMYFQUFMT-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxypropanenitrile is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.105. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B2459871 2-Hydroxy-3-methoxypropanenitrile CAS No. 93177-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methoxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-7-3-4(6)2-5/h4,6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGYDHMYFQUFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93177-83-4
Record name 2-hydroxy-3-methoxypropanenitrile
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Foundational & Exploratory

An In-depth Technical Guide on 2-Hydroxy-3-methoxypropanenitrile: Fundamental Properties

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on the Core Properties of 2-Hydroxy-3-methoxypropanenitrile

Abstract

This technical guide serves as a comprehensive resource on the fundamental properties of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this chemical entity. This document collates available data on its chemical and physical characteristics, safety and handling protocols, and spectroscopic information. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide focuses on foundational information and provides context with related compounds where applicable.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented. However, based on available database entries, a profile of its fundamental properties can be assembled. The following tables summarize the key chemical and physical data for this compound and a structurally related, more thoroughly characterized compound, 3-Methoxypropionitrile, for comparative purposes.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₄H₇NO₂ChemicalBook[2], PubChem[1]
Molecular Weight 101.10 g/mol ChemicalBook[2]
Canonical SMILES COCC(C#N)OPubChem[1]
InChI Key ZTGYDHMYFQUFMT-UHFFFAOYSA-NPubChem[1]
CAS Number Not AvailableChemicalBook[2]
Monoisotopic Mass 101.047676 DaPubChem[1]
Predicted XlogP -0.8PubChem[1]

Table 2: Physical Properties of the Related Compound 3-Methoxypropionitrile

PropertyValueSource
Synonyms 3-Methoxypropanenitrile, 2-Cyanoethyl methyl etherPubChem[3], Fisher Scientific[4]
CAS Number 110-67-8PubChem[3], Fisher Scientific[4]
Molecular Formula C₄H₇NOPubChem[3]
Molecular Weight 85.10 g/mol PubChem[3]
Appearance Clear colorless to yellow liquidChemicalBook[5], Fisher Scientific[4]
Melting Point -62.9 °CChemicalBook[5], Fisher Scientific[4]
Boiling Point 164-165 °CChemicalBook[5], Fisher Scientific[4]
Density 0.937 g/mL at 25 °CSigma-Aldrich
Solubility Soluble in water (335 g/L at 20 °C)ChemicalBook[5]
Vapor Pressure 2.3 hPa at 30 °CChemicalBook[5], Sigma-Aldrich[6]
Flash Point 66 °CChemicalBook[5], Sigma-Aldrich[6]
Refractive Index n20/D 1.403Sigma-Aldrich

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The structure of this compound suggests the presence of a prominent hydroxyl (-OH) stretching band (typically broad, around 3400 cm⁻¹), a nitrile (C≡N) stretch (around 2250 cm⁻¹), and C-O stretching vibrations for the ether and alcohol functionalities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: One would expect signals corresponding to the methoxy group protons, the methylene protons adjacent to the ether, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl proton.

    • ¹³C NMR: Signals for the methoxy carbon, the methylene carbon, the methine carbon, and the nitrile carbon would be anticipated.[7]

  • Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as water, formaldehyde, or hydrogen cyanide.

Synthesis and Reactivity

Synthesis Protocols

Specific, validated experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a plausible synthetic route could involve the nucleophilic addition of a cyanide source to methoxyacetaldehyde. This type of reaction, a cyanohydrin formation, is a common method for preparing α-hydroxynitriles.

A generalized, hypothetical synthesis workflow is presented below.

G methoxyacetaldehyde Methoxyacetaldehyde reaction Cyanohydrin Formation methoxyacetaldehyde->reaction cyanide Cyanide Source (e.g., KCN/HCN) cyanide->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Hypothetical synthesis of this compound.

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited. Based on its functional groups, the following reactivity can be inferred:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide.[8]

  • Oxidation/Reduction: The hydroxyl group can be oxidized to a ketone. The nitrile group can be reduced to a primary amine.

  • Stability: The compound should be stored in a cool, well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[4] Like many nitriles, it may be incompatible with strong oxidizing acids, and the combination with bases could potentially produce hydrogen cyanide.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitriles and hydroxylated compounds should be followed. The safety information for the related compound, 3-Methoxypropionitrile, provides a useful reference.

Table 3: GHS Hazard Information for 3-Methoxypropionitrile

Hazard StatementClassificationSource
H315Causes skin irritationPubChem[3]
H319Causes serious eye irritationPubChem[3], Sigma-Aldrich[6]
H335May cause respiratory irritationPubChem[3]
Combustible liquidFlammable liquids, Category 4Fisher Scientific[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[4][10]

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[4][9]

  • Storage: Store in a well-ventilated place. Keep container tightly closed in a dry, cool place.[4][11]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

The logical workflow for ensuring laboratory safety when handling such a compound is outlined below.

G assess Assess Hazards (Review available data for related compounds) ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe engineering Use Engineering Controls (Fume Hood) assess->engineering handling Follow Safe Handling Procedures ppe->handling engineering->handling storage Ensure Proper Storage handling->storage waste Dispose of Waste Correctly handling->waste

Caption: Standard safety workflow for handling laboratory chemicals.

Biological Activity and Signaling Pathways

There is no information available in the surveyed scientific literature to suggest that this compound is involved in any biological signaling pathways or possesses any defined biological activity. Research into the biological effects of this specific compound appears to be limited or not publicly documented.

Conclusion

This compound is a chemical compound for which there is a notable scarcity of in-depth, publicly available experimental data. This guide has synthesized the foundational information available from chemical databases and provided context by drawing comparisons with the more extensively studied compound, 3-Methoxypropionitrile. For researchers and developers, this document underscores the need for primary experimental investigation to fully characterize the properties, reactivity, and potential applications of this compound. All laboratory work with this compound should be conducted with caution, adhering to stringent safety protocols based on the known hazards of related chemical structures.

References

"2-Hydroxy-3-methoxypropanenitrile" chemical structure and bonding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Hydroxy-3-methoxypropanenitrile

Disclaimer: Experimental data for this compound is not extensively available in public literature. The following guide is structured based on its known chemical identity, computed properties from chemical databases, and general principles of organic chemistry.

Introduction

This compound, with the molecular formula C4H7NO2, is an organic compound containing three key functional groups: a hydroxyl (-OH), a methoxy (-OCH3), and a nitrile (-C≡N) group.[1] Its structure suggests potential for diverse chemical reactions and makes it a molecule of interest for synthetic chemistry. This document provides a summary of its chemical structure, bonding characteristics, and computed physical properties. Due to the scarcity of published experimental protocols, a plausible synthetic workflow is also proposed.

Chemical Structure and Bonding

The structure of this compound consists of a three-carbon propane backbone. Key structural features include:

  • Chiral Center: The second carbon atom (C2) is bonded to four different groups (a hydrogen atom, a hydroxyl group, a nitrile group, and a methoxymethyl group), making it a chiral center. Therefore, the molecule can exist as two enantiomers, (R)- and (S)-2-hydroxy-3-methoxypropanenitrile.

  • Functional Groups: The molecule's reactivity is primarily dictated by its functional groups: the nucleophilic hydroxyl group, the polar nitrile group, and the ether linkage of the methoxy group.

Bonding Analysis
  • Intramolecular Bonding: The atoms are connected by covalent bonds. The nitrile group features a carbon-nitrogen triple bond (C≡N), which is strong and highly polarized. The hydroxyl group allows for the potential of intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxygen of the methoxy group or the nitrogen of the nitrile group, which could influence its conformational preference.

  • Intermolecular Forces: The primary intermolecular forces at play are hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (due to the polar nitrile and methoxy groups), and London dispersion forces. The capacity for hydrogen bonding suggests it may be soluble in polar protic solvents.

cluster_groups Functional Groups C1 C1 (CH2) C2 C2 (CH) (Chiral Center) Met Methoxy (-O-CH3) C1->Met attached to C1 via Oxygen C3 C3 (CH3) Nit Nitrile (-C≡N) C2->Nit attached to C2 Hyd Hydroxyl (-OH) C2->Hyd attached to C2

Diagram 1: Functional group connectivity in this compound.

Physicochemical Properties

Quantitative experimental data for this compound is sparse. The following table summarizes its computed properties available from chemical databases.

PropertyValueSource
Molecular FormulaC4H7NO2[1]
Molecular Weight101.10 g/mol [2]
Monoisotopic Mass101.047676 Da[1]
XlogP (predicted)-0.8[1]
InChI KeyZTGYDHMYFQUFMT-UHFFFAOYSA-N[1]
SMILESCOCC(C#N)O[1]

Proposed Experimental Protocols

Plausible Synthesis: Cyanohydrin Formation

This synthesis would involve the reaction of 2-methoxyacetaldehyde with a cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), typically under acidic or basic conditions.

Reaction: CH3OCH2CHO + HCN → CH3OCH2CH(OH)CN

Detailed Steps:

  • Reaction Setup: The reaction vessel is charged with 2-methoxyacetaldehyde dissolved in a suitable solvent (e.g., ethanol or a water/ethanol mixture). The vessel is cooled in an ice bath to control the exothermic reaction.

  • Reagent Addition: A solution of sodium cyanide in water is added dropwise to the aldehyde solution. A weak acid (like acetic acid) or a bisulfite adduct is often used to facilitate the slow generation of hydrocyanic acid (HCN) in situ.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting aldehyde.

  • Workup and Extraction: Once the reaction is complete, the mixture is neutralized. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or distillation under reduced pressure.

start Start: 2-Methoxyacetaldehyde + NaCN/H+ reaction Cyanohydrin Formation (Controlled Temperature) start->reaction monitoring Reaction Monitoring (TLC / GC) reaction->monitoring workup Aqueous Workup & Neutralization monitoring->workup Upon Completion extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography or Distillation) extraction->purification end Final Product: 2-Hydroxy-3-methoxy- propanenitrile purification->end

Diagram 2: Proposed workflow for the synthesis of this compound.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on its structure, several precautions are warranted:

  • Toxicity: As a nitrile, it may be toxic if swallowed, inhaled, or absorbed through the skin, potentially releasing cyanide in the body.

  • Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

  • Stability: The stability of the compound is not documented. Similar small-molecule cyanohydrins can be unstable and may decompose to release hydrogen cyanide, especially when heated or under basic conditions.

Conclusion

This compound is a chiral molecule whose properties are largely inferred from computational data due to a lack of extensive experimental studies. Its structure, featuring hydroxyl, methoxy, and nitrile groups, suggests a versatile chemical profile. The proposed synthetic route via cyanohydrin formation from 2-methoxyacetaldehyde provides a logical basis for its laboratory preparation. Further research is required to experimentally validate its physical properties, reactivity, and potential applications.

References

"2-Hydroxy-3-methoxypropanenitrile" synthesis pathways and precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic pathways for 2-Hydroxy-3-methoxypropanenitrile. Due to the limited direct literature on this specific molecule, this document focuses on two primary, chemically sound methodologies: cyanohydrin formation from a precursor aldehyde and the ring-opening of a precursor epoxide. The information is compiled from established chemical principles and analogous reactions, providing a robust framework for its synthesis in a laboratory setting.

Pathway 1: Cyanohydrin Formation from Methoxyacetaldehyde

This pathway is a two-step process commencing with the synthesis of the precursor, methoxyacetaldehyde, followed by its conversion to the target molecule, this compound, via a cyanohydrin formation reaction.

Step 1A: Synthesis of Methoxyacetaldehyde via Dehydrogenation of 2-Methoxyethanol

The precursor, methoxyacetaldehyde, can be synthesized by the catalytic dehydrogenation of 2-methoxyethanol. This process typically involves passing the alcohol vapor over a heated catalyst.

Experimental Protocol:

A solution of 2-methoxyethanol (1.0 mol) is vaporized and passed over a zinc oxide-chromium oxide catalyst at a temperature of 390°C. To suppress dehydration side reactions, water (20% by weight of the feed) can be introduced with the alcohol vapor. The product stream is then cooled and condensed. The resulting liquid contains unreacted 2-methoxyethanol, the desired methoxyacetaldehyde, and byproducts such as acetaldehyde and methanol. The methoxyacetaldehyde can be purified from this mixture by fractional distillation.

ParameterValueReference
Reactant2-Methoxyethanol[1]
CatalystZinc Oxide-Chromium Oxide[1]
Temperature390°C[1]
Co-reactantWater (20 wt. %)[1]
Conversion~80%[1]
Selectivity~56% for Methoxyacetaldehyde[1]
Step 1B: Formation of this compound

The synthesized methoxyacetaldehyde is then converted to the target cyanohydrin. This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl group of the aldehyde.[2][3][4][5]

Experimental Protocol:

In a well-ventilated fume hood, a solution of methoxyacetaldehyde (0.5 mol) in a suitable solvent like ethanol is prepared. A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (0.55 mol) in water is added dropwise to the aldehyde solution at room temperature, while maintaining a slightly basic pH (around 9-10) with the addition of a base like sodium carbonate. The reaction is typically stirred for several hours and monitored by TLC. Upon completion, the reaction mixture is neutralized with a weak acid and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield this compound.

Aldehyde SubstrateCyanide SourceCatalyst/ConditionsYield (%)Reference
PropanalHCNPrunus mume Hydroxynitrile Lyase>95[6]
ButyraldehydeHCNPrunus mume Hydroxynitrile Lyase>95[6]
HexanalHCNPrunus mume Hydroxynitrile Lyase>95[6]
BenzaldehydeKCN, Ac₂O(salen)titanium catalystup to 92[7]

Note: The yields presented are for analogous aliphatic and aromatic aldehydes and serve as an estimation for the synthesis with methoxyacetaldehyde.

Synthesis_Pathway_1 cluster_step1 Step 1A: Methoxyacetaldehyde Synthesis cluster_step2 Step 1B: Cyanohydrin Formation 2-Methoxyethanol 2-Methoxyethanol Dehydrogenation Dehydrogenation 2-Methoxyethanol->Dehydrogenation ZnO-Cr₂O₃, 390°C Methoxyacetaldehyde Methoxyacetaldehyde Dehydrogenation->Methoxyacetaldehyde Cyanohydrin_Formation Cyanohydrin_Formation Methoxyacetaldehyde->Cyanohydrin_Formation Cyanide_Source KCN or NaCN Cyanide_Source->Cyanohydrin_Formation This compound This compound Cyanohydrin_Formation->this compound

Caption: Pathway 1: Synthesis via Methoxyacetaldehyde.

Pathway 2: Ring-Opening of Methoxyethylene Oxide

This alternative pathway involves the synthesis of a precursor epoxide, methoxyethylene oxide (2-methoxyoxirane), followed by its ring-opening with a cyanide nucleophile.

Step 2A: Synthesis of Methoxyethylene Oxide

Methoxyethylene oxide can be prepared by the epoxidation of methyl vinyl ether.

Experimental Protocol:

Methyl vinyl ether (1.0 mol) is dissolved in a suitable solvent like dichloromethane. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 mol), is added portion-wise to the solution at 0°C. The reaction is stirred at this temperature and allowed to slowly warm to room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is washed with a solution of sodium bisulfite and sodium bicarbonate to remove excess peroxy acid and the acidic byproduct. The organic layer is then dried and the solvent is removed to yield methoxyethylene oxide, which should be used promptly due to its potential instability.

Olefin SubstrateEpoxidizing AgentSolventYield (%)Reference
Various AlkenesDimethyldioxirane (DMDO)Acetone/Water70-89
Methyl EstersH₂O₂ / Formic Acid-Not specified[8]

Note: Yields are for general epoxidation reactions and are indicative of the expected outcome for methyl vinyl ether.

Step 2B: Ring-Opening to form this compound

The synthesized methoxyethylene oxide is then subjected to a nucleophilic ring-opening reaction using a cyanide source. The cyanide ion will preferentially attack the less sterically hindered carbon of the epoxide ring.[9][10][11]

Experimental Protocol:

To a solution of methoxyethylene oxide (0.5 mol) in a solvent such as aqueous methanol, potassium cyanide (KCN) (0.6 mol) is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the ring-opening. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product. Purification by column chromatography can yield pure this compound.

Epoxide SubstrateCyanide SourceConditionsYield (%)Reference
Cyclohexene OxideLiCNTHF, reflux85[9]
Styrene OxideKCNH₂O/Methanol70[9]
Propylene OxideKCNH₂O/Methanol65[9]

Note: The presented yields are for analogous monosubstituted epoxides and provide an expected range for the reaction with methoxyethylene oxide.

Synthesis_Pathway_2 cluster_step1 Step 2A: Epoxide Synthesis cluster_step2 Step 2B: Ring-Opening Methyl_Vinyl_Ether Methyl Vinyl Ether Epoxidation Epoxidation Methyl_Vinyl_Ether->Epoxidation m-CPBA Methoxyethylene_Oxide Methoxyethylene Oxide Epoxidation->Methoxyethylene_Oxide Ring_Opening Ring_Opening Methoxyethylene_Oxide->Ring_Opening Cyanide_Source KCN Cyanide_Source->Ring_Opening This compound This compound Ring_Opening->this compound

Caption: Pathway 2: Synthesis via Methoxyethylene Oxide.

References

Spectroscopic Profile of 2-Hydroxy-3-methoxypropanenitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for the compound 2-Hydroxy-3-methoxypropanenitrile. Due to a lack of published experimental data for this specific molecule, this document presents predicted mass spectrometry data alongside a comparative analysis of experimentally obtained spectroscopic data for closely related structural analogs. General methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also detailed to provide a framework for the analysis of this and similar compounds.

Introduction

This compound is a small organic molecule containing hydroxyl, methoxy, and nitrile functional groups. The characterization of such molecules is fundamental in various fields, including synthetic chemistry and drug development, where a precise understanding of the molecular structure is crucial. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for elucidating the structure and purity of chemical compounds.

Important Note: As of the date of this document, a thorough search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for this compound. Therefore, this guide presents predicted mass spectrometry data for the target compound and experimental data for the closely related analogs, 3-methoxypropanenitrile and 2-hydroxypropanenitrile (lactonitrile), to serve as a reference.

Predicted Mass Spectrometry Data for this compound

The following table summarizes the predicted collision cross-section data for various adducts of this compound, providing theoretical mass-to-charge ratios that can be expected in mass spectrometry analysis.

Adduct IonPredicted m/z
[M+H]⁺102.0550
[M+Na]⁺124.0369
[M+K]⁺140.0108
[M+NH₄]⁺119.0815
[M-H]⁻100.0404

Comparative Experimental Spectroscopic Data of Related Compounds

To provide a practical reference for the potential spectroscopic features of this compound, the experimental data for two closely related compounds, 3-methoxypropanenitrile and 2-hydroxypropanenitrile, are presented below.

3-Methoxypropanenitrile
Spectroscopic DataValue
¹H NMR δ (ppm): 3.61 (t, 2H), 3.35 (s, 3H), 2.59 (t, 2H)
IR (cm⁻¹) 2940 (C-H str.), 2250 (C≡N str.), 1110 (C-O str.)
Mass Spec (m/z) 85 (M⁺), 56, 45, 41
2-Hydroxypropanenitrile (Lactonitrile)
Spectroscopic DataValue
¹H NMR δ (ppm): 4.55 (q, 1H), 1.63 (d, 3H), 3.5 (s, 1H, br)
IR (cm⁻¹) 3400 (O-H str., br), 2990 (C-H str.), 2250 (C≡N str.), 1120 (C-O str.)
Mass Spec (m/z) 71 (M⁺), 44, 43, 42

General Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source for polar molecules or an electron ionization (EI) source for volatile, thermally stable compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Prep Compound Synthesis & Purification Dissolve Dissolution in Appropriate Solvent Prep->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry (EI/ESI) Dissolve->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides valuable predicted mass spectrometry data and a comparative analysis of related compounds. The general experimental protocols and the workflow diagram offer a solid foundation for researchers and scientists to approach the spectroscopic characterization of this and other novel small molecules. The elucidation of the definitive spectroscopic signature of this compound awaits its synthesis and experimental analysis.

An In-depth Technical Guide to 2-Hydroxy-3-methoxypropanenitrile (CAS 93177-83-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Hydroxy-3-methoxypropanenitrile is limited. This guide provides a comprehensive overview based on its chemical structure, data from analogous compounds, and established chemical principles. Predicted data is clearly indicated.

Introduction

This compound, with the CAS number 93177-83-4, is an alpha-hydroxynitrile compound. Its structure, featuring a hydroxyl and a nitrile group attached to the same carbon, as well as a methoxy ether linkage, suggests its potential as a versatile building block in organic synthesis. Alpha-hydroxynitriles are valuable precursors for the synthesis of alpha-hydroxy acids, alpha-amino acids, and other important chemical entities. The presence of the methoxy group offers an additional site for chemical modification. This guide aims to provide a detailed characterization of this molecule, drawing from available data and predictive analysis.

Chemical and Physical Properties

Quantitative data for this compound is scarce. The following table summarizes its basic properties and includes predicted values for other key characteristics based on its structure and data from similar compounds.

PropertyValueSource
CAS Number 93177-83-4Public Record
Molecular Formula C₄H₇NO₂Public Record
Molecular Weight 101.10 g/mol Calculated
Appearance Colorless to pale yellow liquid (Predicted)N/A
Boiling Point Predicted to be in the range of 200-220 °C at 760 mmHgN/A
Density Predicted to be approx. 1.05 g/cm³N/A
Solubility Predicted to be soluble in water and polar organic solventsN/A
pKa (hydroxyl proton) Predicted to be in the range of 11-12N/A

Proposed Synthesis

While a specific, peer-reviewed synthesis protocol for this compound has not been identified in the public domain, a plausible and well-established method would be the cyanohydrin reaction . This involves the nucleophilic addition of a cyanide ion to the carbonyl group of methoxyacetaldehyde.

Experimental Protocol (Proposed)

Reaction: Methoxyacetaldehyde + Hydrogen Cyanide (or a cyanide salt) → this compound

Materials:

  • Methoxyacetaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • An acid (e.g., acetic acid or a mineral acid for neutralization)

  • A suitable solvent (e.g., water, ethanol, or a biphasic system)

  • Reaction vessel equipped with a stirrer, dropping funnel, and temperature control

Procedure:

  • Methoxyacetaldehyde is dissolved in the chosen solvent and the solution is cooled in an ice bath (0-5 °C).

  • A solution of sodium or potassium cyanide in water is added dropwise to the cooled aldehyde solution with vigorous stirring. The pH of the reaction mixture should be maintained in a slightly acidic to neutral range to favor the formation of the cyanohydrin.

  • The reaction is stirred at low temperature for several hours until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is carefully neutralized with an acid.

  • The product is then extracted using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Safety Precaution: This reaction involves highly toxic cyanide salts and the potential for the liberation of hydrogen cyanide gas. All manipulations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Methoxyacetaldehyde Methoxyacetaldehyde Reaction Vessel Reaction Vessel Methoxyacetaldehyde->Reaction Vessel Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->Reaction Vessel Neutralization Neutralization Reaction Vessel->Neutralization Cyanohydrin Formation Extraction Extraction Neutralization->Extraction Drying & Solvent Removal Drying & Solvent Removal Extraction->Drying & Solvent Removal Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Drying & Solvent Removal->Purification (Distillation/Chromatography) Final Product This compound Purification (Distillation/Chromatography)->Final Product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra, the following are predictions based on the known spectroscopic behavior of similar functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.5 - 4.8Triplet (t) or Doublet of doublets (dd)1H-CH(OH)CN
~ 3.5 - 3.7Doublet (d)2H-OCH₂-
~ 3.4Singlet (s)3H-OCH₃
VariableBroad singlet (s)1H-OH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmAssignment
~ 118 - 122-CN
~ 70 - 75-OCH₂-
~ 60 - 65-CH(OH)CN
~ 58 - 60-OCH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch
2950 - 2850MediumC-H stretch (aliphatic)
2260 - 2240Medium to WeakC≡N stretch
1150 - 1050StrongC-O stretch (ether and alcohol)

Reactivity and Potential Applications

This compound is expected to exhibit reactivity characteristic of alpha-hydroxynitriles.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-3-methoxypropanoic acid, a potentially useful alpha-hydroxy acid.

  • Reduction: The nitrile group can be reduced to a primary amine, forming 1-amino-3-methoxypropan-2-ol, a functionalized amino alcohol.

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be esterified or etherified to introduce other functional groups.

Given these potential transformations, this compound could serve as a key intermediate in the synthesis of:

  • Pharmaceuticals: As a building block for more complex drug molecules.

  • Fine Chemicals: For the creation of specialty chemicals and materials.

  • Agrochemicals: As a precursor to biologically active compounds.

Logical Relationship in Synthesis

As no signaling pathways involving this compound are documented, the following diagram illustrates the logical progression from starting materials to the final product and its potential derivatives.

G Methoxyacetaldehyde Methoxyacetaldehyde Target_Compound This compound Methoxyacetaldehyde->Target_Compound Cyanide Cyanide Cyanide->Target_Compound Alpha_Hydroxy_Acid 2-Hydroxy-3-methoxypropanoic acid Target_Compound->Alpha_Hydroxy_Acid Hydrolysis Amino_Alcohol 1-Amino-3-methoxypropan-2-ol Target_Compound->Amino_Alcohol Reduction

Caption: Synthetic relationship of this compound.

Safety and Handling

  • Toxicity: Alpha-hydroxynitriles can be toxic and may release hydrogen cyanide upon decomposition or hydrolysis. Handle with extreme care.

  • Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (CAS 93177-83-4) is a chemical compound with potential utility in synthetic chemistry. While detailed experimental characterization is lacking in the public literature, its properties and reactivity can be reasonably predicted based on established chemical principles. This guide provides a foundational understanding of the compound, which should be supplemented with experimental data as it becomes available. Researchers working with this compound should proceed with caution, adhering to strict safety protocols due to the potential hazards associated with alpha-hydroxynitriles.

Theoretical and Computational Modeling of 2-Hydroxy-3-methoxypropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxypropanenitrile is a small, functionalized organic molecule with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a methoxy group, and a nitrile moiety, suggests a rich chemical reactivity and the potential for diverse intermolecular interactions. Understanding the structural, electronic, and spectroscopic properties of this molecule is crucial for its effective utilization.

This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound. It also presents a compilation of experimental data from analogous compounds to serve as a benchmark for future experimental work.

Theoretical Framework and Computational Methodologies

The in-silico investigation of this compound would primarily rely on quantum chemical calculations, particularly Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of this compound is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization. Given the presence of rotatable bonds, a conformational analysis is necessary to identify the global minimum energy conformer.

Recommended Protocol:

  • Initial Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311+G(d,p).[1][2][3] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and hydrogen bonding, while polarization functions (d,p) are necessary for describing the bonding environment accurately.

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energy (ZPVE) correction should be obtained from this calculation.

  • Relative Energy Calculation: The relative energies of the conformers can be calculated to determine the most stable isomer.

Spectroscopic Properties Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

  • Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental data.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method.[5] These calculations are typically performed on the optimized geometry of the most stable conformer.

  • Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can be used to study the fragmentation pathways of the molecule upon ionization, aiding in the interpretation of experimental mass spectra.

Predicted and Analogous Compound Data

The following tables summarize the predicted properties for this compound based on computational methodologies and present experimental data for its structural analogs.

Table 1: Predicted Molecular Properties of this compound
PropertyPredicted ValueMethod
Molecular FormulaC₄H₇NO₂-
Molecular Weight101.10 g/mol -
Optimized GeometrySee Figure 1B3LYP/6-311+G(d,p)
Dipole MomentValueB3LYP/6-311+G(d,p)
HOMO EnergyValueB3LYP/6-311+G(d,p)
LUMO EnergyValueB3LYP/6-311+G(d,p)
HOMO-LUMO GapValueB3LYP/6-311+G(d,p)

Note: Specific values for dipole moment and HOMO/LUMO energies would require performing the actual calculations as outlined in the protocol.

Table 2: Experimental Spectroscopic Data of Analogous Compounds
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
Lactonitrile 1.55 (d, 3H), 4.55 (q, 1H), ~3.0 (br s, 1H, OH)21.0, 55.0, 121.03400 (O-H), 2990 (C-H), 2250 (C≡N), 1100 (C-O)71 (M+), 44, 27
3-Hydroxypropanenitrile 2.61 (t, 2H), 3.85 (t, 2H), ~2.5 (br s, 1H, OH)[6]20.0, 58.0, 119.03400 (O-H), 2950 (C-H), 2250 (C≡N), 1060 (C-O)[7]71 (M+), 42, 31
Methoxyacetonitrile 3.45 (s, 3H), 4.15 (s, 2H)58.0, 65.0, 117.02950 (C-H), 2830 (C-H), 2250 (C≡N), 1120 (C-O-C)[8][9][10]71 (M+), 42, 31

Note: The presented data is compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned through the cyanohydrin reaction, starting from methoxyacetaldehyde.

Reaction Scheme:

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of methoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) is cooled to 0 °C in an ice bath.

  • Cyanide Addition: A solution of sodium cyanide (1.1 eq) in water is added dropwise to the cooled aldehyde solution with vigorous stirring.

  • Acidification: After the addition is complete, the mixture is stirred for an additional 1-2 hours at 0 °C. Subsequently, the reaction is slowly acidified to a pH of ~5 with a dilute acid (e.g., 1 M HCl) to generate HCN in situ and promote the formation of the cyanohydrin.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Safety Note: This reaction involves highly toxic cyanide salts and generates hydrogen cyanide gas. It must be performed with extreme caution in a well-ventilated fume hood by trained personnel.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • IR Spectroscopy: The IR spectrum should be obtained using a neat film on a salt plate or as a solution in a suitable solvent.

  • Mass Spectrometry: The mass spectrum should be recorded using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Visualizations

The following diagrams illustrate the logical workflow for the computational study and a potential synthetic pathway.

computational_workflow cluster_setup Initial Setup cluster_optimization Geometry Optimization cluster_properties Property Calculation cluster_analysis Analysis and Comparison start Generate Initial 3D Structure conf_search Perform Conformational Search start->conf_search geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf_search->geom_opt freq_ana Vibrational Frequency Analysis geom_opt->freq_ana spec_pred Spectroscopic Prediction (IR, NMR) freq_ana->spec_pred elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment) freq_ana->elec_prop data_analysis Analyze Computational Data spec_pred->data_analysis elec_prop->data_analysis exp_comp Compare with Experimental Data data_analysis->exp_comp

Caption: Computational workflow for the theoretical study of this compound.

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification aldehyde Methoxyacetaldehyde reaction Nucleophilic Addition (Cyanohydrin Formation) aldehyde->reaction cyanide HCN (from NaCN/H+) cyanide->reaction product This compound reaction->product purification Distillation or Chromatography product->purification

Caption: Proposed synthetic pathway for this compound.

Conclusion

This technical guide provides a roadmap for the theoretical and computational investigation of this compound. By leveraging established quantum chemical methods and drawing comparisons with structurally similar molecules, researchers can gain significant insights into the properties of this compound. The proposed computational workflow and experimental protocols offer a starting point for its synthesis and characterization. The data and methodologies presented herein are intended to facilitate future research and unlock the potential of this compound in various scientific disciplines.

References

An In-depth Technical Guide to 2-Hydroxy-3-methoxypropanenitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxypropanenitrile, a cyanohydrin derivative. While a specific historical record of its initial synthesis is not prominently documented in scientific literature, its discovery is intrinsically linked to the broader history and development of cyanohydrin chemistry. This document details its logical synthesis, physicochemical properties based on its constituent parts, and the general experimental protocols for its formation. The information presented is grounded in the established principles of organic chemistry, providing a foundational understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as methoxyacetaldehyde cyanohydrin, is an organic compound featuring both a hydroxyl and a nitrile functional group attached to the same carbon atom. Its structure suggests a straightforward synthesis via the nucleophilic addition of a cyanide ion to methoxyacetaldehyde. While not a widely commercialized or extensively studied compound in its own right, it represents a classic example of a cyanohydrin, a class of molecules that are pivotal intermediates in the synthesis of α-hydroxy acids, amino acids, and other valuable organic compounds. This guide will explore the fundamental chemistry, synthesis, and properties of this compound.

Physicochemical Properties

Properties of Methoxyacetaldehyde (Precursor)

A summary of the key physicochemical properties of methoxyacetaldehyde is presented in Table 1. This data is essential for designing a synthesis protocol for this compound.

PropertyValueReference
CAS Number 10312-83-1[1][]
Molecular Formula C₃H₆O₂[1]
Molecular Weight 74.08 g/mol [1]
Boiling Point 90-92 °C[3][4]
Density 0.98 g/cm³[3]
Appearance Liquid[5]
Solubility Soluble in water
Predicted Properties of this compound

The properties of the target compound are predicted based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
Boiling Point Expected to be higher than methoxyacetaldehyde due to increased molecular weight and hydrogen bonding capability.
Solubility Likely soluble in water and polar organic solvents.

Discovery and History

There is no singular, documented "discovery" of this compound in the historical chemical literature. Its existence is a logical consequence of the well-established cyanohydrin reaction , a fundamental transformation in organic chemistry.

The cyanohydrin reaction, the addition of hydrogen cyanide to aldehydes and ketones, has been known for over a century. This general reaction provides a direct pathway to α-hydroxynitriles. Therefore, the "discovery" of any simple cyanohydrin like this compound is implicitly part of the exploration and application of this broader class of reactions. It is likely that this compound has been synthesized numerous times as an intermediate or as part of chemical library generation without being the specific focus of a publication.

Synthesis

The primary and most logical route for the synthesis of this compound is the nucleophilic addition of a cyanide anion to methoxyacetaldehyde.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of methoxyacetaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[6][7]

  • Protonation: The alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide or a weak acid, to yield the final this compound product.[6]

Synthesis_Mechanism cluster_intermediate Intermediate cluster_product Product Methoxyacetaldehyde Methoxyacetaldehyde (CH₃OCH₂CHO) Alkoxide Tetrahedral Alkoxide Intermediate Methoxyacetaldehyde->Alkoxide Nucleophilic Attack by CN⁻ Cyanide Cyanide Ion (CN⁻) Product This compound Alkoxide->Product Protonation (from HCN or H₂O) Experimental_Workflow A Prepare aqueous solution of NaCN/KCN B Add Methoxyacetaldehyde A->B C Slowly add dilute H₂SO₄ (pH 4-5) B->C D Stir at low temperature (0-10 °C) C->D E Monitor reaction completion (TLC/GC) D->E F Neutralize and extract with organic solvent E->F G Dry and concentrate organic phase F->G H Purify product (distillation/chromatography) G->H

References

2-Hydroxy-3-methoxypropanenitrile: A Technical Guide to its Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxypropanenitrile, a cyanohydrin derived from methoxyacetaldehyde, is a bifunctional molecule with potential applications in organic synthesis and as a building block for more complex molecules, including pharmaceutical intermediates. Its structure, featuring both a hydroxyl and a nitrile group on the same carbon atom, dictates its unique stability and reactivity. This technical guide provides an in-depth overview of the stability and reactivity profile of this compound, based on the well-established chemistry of cyanohydrins. Due to the limited direct experimental data on this specific compound, this guide extrapolates from the known behavior of analogous simple cyanohydrins.

Physicochemical Properties

While specific experimental data for this compound is scarce, its basic properties can be found in chemical databases.

PropertyValueSource
Molecular FormulaC4H7NO2--INVALID-LINK--
Molecular Weight101.10 g/mol --INVALID-LINK--
InChIKeyZTGYDHMYFQUFMT-UHFFFAOYSA-N--INVALID-LINK--
SMILESCOCC(C#N)O--INVALID-LINK--

Stability Profile

The stability of this compound is governed by the reversible nature of the cyanohydrin formation reaction.[1][2][3]

Key Stability Considerations:

  • Equilibrium: The formation of this compound from methoxyacetaldehyde and hydrogen cyanide is an equilibrium process. The position of this equilibrium is influenced by the reaction conditions. For aldehydes, the equilibrium generally favors the cyanohydrin product.[4][5]

  • pH Sensitivity: Cyanohydrins are notably unstable under basic conditions, readily reverting to the constituent aldehyde and cyanide.[6][7][8] This decomposition is pH-dependent, with stability increasing in acidic to neutral conditions.

  • Thermal Lability: The decomposition of cyanohydrins is accelerated by heat.[9] This is a critical consideration during purification by distillation or in high-temperature reactions. Some cyanohydrins have also been observed to decompose in the hot inlet of a gas chromatograph.[10]

Quantitative Stability Data (for Acetone Cyanohydrin as an analogue):

ConditionHalf-lifeReference
pH 4.957 minutes[9]
pH 6.328 minutes[9]
pH 6.88 minutes[9]
Temperature > 120°CRapid decomposition[9]

Reactivity Profile

The reactivity of this compound is characterized by the independent and cooperative reactions of its hydroxyl and nitrile functional groups.

Reactions at the Nitrile Group

The cyano group is a versatile functional handle that can be transformed into other important functionalities.

  • Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-hydroxy-3-methoxypropanoic acid.[1][4][11]

  • Reduction: The nitrile can be reduced to a primary amine, affording 1-amino-3-methoxypropan-2-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diborane (B₂H₆).[3][4][7][12]

Reactions at the Hydroxyl Group

The hydroxyl group can be modified to alter the molecule's properties or to introduce protecting groups.

  • Acylation and Silylation: The hydroxyl group can be readily acylated or silylated to protect it during subsequent reactions or to introduce specific functionalities.[13][14]

Reactions Involving Both Functional Groups
  • Dehydration: Elimination of the hydroxyl group can lead to the formation of 3-methoxyacrylonitrile.[7]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving cyanohydrins, which can be adapted for this compound.

Protocol 1: Synthesis of this compound

This procedure is adapted from the synthesis of acetone cyanohydrin.[15]

Materials:

  • Methoxyacetaldehyde

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), 40% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water and add methoxyacetaldehyde.

  • Cool the flask in an ice bath and stir the solution vigorously.

  • Once the temperature reaches 10-15°C, slowly add 40% sulfuric acid via the dropping funnel, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring for 15 minutes.

  • Separate the organic layer if one forms. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and the initially separated organic layer. Dry the combined organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation, collecting the fraction at the appropriate boiling point.

Caution: This reaction should be performed in a well-ventilated fume hood as it may produce hydrogen cyanide gas.

Protocol 2: Hydrolysis to 2-Hydroxy-3-methoxypropanoic Acid

This is a general procedure for the acidic hydrolysis of nitriles.[4]

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • In a round-bottomed flask, combine this compound with an excess of aqueous acid (e.g., 6M HCl).

  • Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-hydroxy acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Reduction to 1-Amino-3-methoxypropan-2-ol

This protocol is based on the reduction of cyanohydrins using diborane.[12]

Materials:

  • This compound

  • Diborane solution (e.g., 1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (HCl)

  • Aqueous sodium hydroxide (NaOH)

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the diborane solution dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the slow addition of aqueous HCl at 0°C.

  • Basify the mixture with aqueous NaOH solution until the pH is >10.

  • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-amino alcohol.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Logical Relationship of Cyanohydrin Stability

G cluster_stability Factors Affecting Stability of this compound A Basic Conditions (High pH) D Decomposition to Methoxyacetaldehyde + Cyanide A->D B Increased Temperature B->D C Acidic to Neutral pH E Increased Stability C->E

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Cyanohydrin Utilization

G cluster_workflow General Synthetic Workflow Start Methoxyacetaldehyde Cyanohydrin This compound Start->Cyanohydrin + HCN Hydrolysis Acidic Hydrolysis (e.g., H₃O⁺, heat) Cyanohydrin->Hydrolysis Reduction Reduction (e.g., LiAlH₄ or B₂H₆) Cyanohydrin->Reduction Protection Hydroxyl Protection (e.g., Acylation, Silylation) Cyanohydrin->Protection HydroxyAcid 2-Hydroxy-3-methoxypropanoic Acid Hydrolysis->HydroxyAcid AminoAlcohol 1-Amino-3-methoxypropan-2-ol Reduction->AminoAlcohol ProtectedCyanohydrin Protected Cyanohydrin Protection->ProtectedCyanohydrin

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by the chemistry of the cyanohydrin functional group. While stable under acidic to neutral conditions, its susceptibility to base-catalyzed and thermal decomposition requires careful handling and reaction planning. The nitrile and hydroxyl groups offer orthogonal reactivity, allowing for selective transformations into α-hydroxy acids, β-amino alcohols, and other valuable derivatives. The experimental protocols and reactivity data provided in this guide, though based on general cyanohydrin chemistry, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Solubility of 2-Hydroxy-3-methoxypropanenitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 2-Hydroxy-3-methoxypropanenitrile

This compound is a small organic molecule featuring a nitrile (-C≡N), a hydroxyl (-OH), and a methoxy (-OCH₃) functional group. These functional groups dictate its physicochemical properties, including its solubility profile. The presence of the hydroxyl and methoxy groups, capable of acting as hydrogen bond acceptors, and the hydroxyl group also as a hydrogen bond donor, suggests potential for solubility in polar solvents. The nitrile group, being polar, also contributes to this characteristic.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is anticipated to exhibit appreciable solubility in polar protic and aprotic organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of the solvent can engage in hydrogen bonding with the hydroxyl, methoxy, and nitrile groups of the solute, leading to favorable interactions and likely high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. The dipole-dipole interactions between the polar solvent and the polar functional groups of the solute are expected to promote solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by its functional groups, this compound is expected to have very limited solubility in nonpolar solvents.

Solubility Data of Structurally Similar Compounds

To provide a practical reference in the absence of direct data, the following table summarizes the solubility of compounds with similar functional groups or carbon backbones. This information can offer insights into the expected solubility trends for this compound.

Compound NameStructureSolventTemperature (°C)SolubilityReference
3-Hydroxypropanenitrile HO-CH₂-CH₂-C≡NWaterNot SpecifiedSoluble[1]
EthanolNot SpecifiedSoluble[1]
MethanolNot SpecifiedSoluble[1]
3-Methoxypropionitrile CH₃-O-CH₂-CH₂-C≡NWater20335 g/L
WaterNot Specified540 g/L[2]
2-Hydroxy-3-Methoxybenzonitrile WaterNot SpecifiedLow solubility[3]
EthanolNot SpecifiedSoluble[3]
DichloromethaneNot SpecifiedSoluble[3]
Ethanenitrile (Acetonitrile) CH₃-C≡NWater20Miscible[1]
Propanenitrile CH₃-CH₂-C≡NWater2010 g / 100 cm³[1]
Butanenitrile CH₃-CH₂-CH₂-C≡NWater203 g / 100 cm³[1]

Note: The data for 3-Methoxypropionitrile from one source indicates a water solubility of 540g/L without specifying temperature, while another provides a value of 335 g/L at 20°C. This discrepancy may be due to different experimental conditions.

The trend observed in simple nitriles, where water solubility decreases as the carbon chain length increases, is a classic example of the interplay between polar and nonpolar characteristics within a molecule.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications in research and development. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound.

4.1. Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

  • Objective: To determine the saturation concentration of the solute in a given solvent at a constant temperature.

  • Materials:

    • This compound (solute)

    • Selected organic solvent

    • Scintillation vials or sealed flasks

    • Constant temperature shaker bath or incubator

    • Analytical balance

    • Centrifuge

    • HPLC or other suitable analytical instrument for quantification

  • Procedure:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume or mass of the selected solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After the equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant liquid. It is crucial to avoid aspirating any solid particles. Centrifugation of the samples can aid in separating the solid from the liquid phase.

    • Dilute the withdrawn supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with UV detection).

    • Calculate the original concentration in the saturated solution, which represents the solubility.

4.2. Gravimetric Method

This method is suitable for determining solubility when the solute is non-volatile.

  • Objective: To determine solubility by weighing the amount of solute dissolved in a known amount of solvent.

  • Materials:

    • This compound

    • Selected organic solvent

    • Sealed flasks

    • Constant temperature bath

    • Analytical balance

    • Filtration apparatus (e.g., pre-weighed filter paper or fritted funnel)

    • Vacuum oven

  • Procedure:

    • Prepare a saturated solution at a constant temperature as described in the shake-flask method.

    • Weigh a clean, dry filtration apparatus.

    • Filter a known volume or mass of the saturated solution.

    • Carefully collect the filtrate in a pre-weighed container.

    • Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • Once the solvent is completely removed, weigh the container with the dried solute.

    • The difference in weight gives the mass of the dissolved solute.

    • Calculate the solubility in terms of mass of solute per volume or mass of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method coupled with HPLC analysis.

Solubility_Determination_Workflow A Start: Excess Solute + Known Volume of Solvent B Equilibration in Constant Temperature Shaker A->B Incubate (e.g., 24-72h) C Settling / Centrifugation B->C Achieve Equilibrium D Withdrawal of Supernatant C->D Isolate Saturated Solution E Dilution of Supernatant D->E Prepare for Analysis F HPLC Analysis E->F Inject into HPLC G Data Analysis & Solubility Calculation F->G Obtain Concentration Data H End: Report Solubility G->H Final Result

Caption: Workflow for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, its molecular structure strongly suggests a preference for polar organic solvents. The provided solubility data for analogous compounds serves as a useful, albeit preliminary, guide for researchers. For definitive quantitative data, the experimental protocols detailed in this guide should be employed. The isothermal shake-flask method, in particular, offers a robust and reliable means of determining the equilibrium solubility, which is a critical parameter in drug development, process chemistry, and various other scientific disciplines.

References

Methodological & Application

Synthesis of Aldehydes from 2-Hydroxy-3-methoxypropanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxyacetaldehyde from its corresponding cyanohydrin, 2-hydroxy-3-methoxypropanenitrile. The synthesis is achieved through a base-catalyzed retro-cyanohydrin reaction, a reversible process that regenerates the aldehyde and a cyanide salt. This protocol is particularly relevant for researchers in organic synthesis and drug development who may need to unmask a protected aldehyde or utilize cyanohydrins as synthetic intermediates. The described method is straightforward and relies on common laboratory reagents.

Introduction

Cyanohydrins are versatile intermediates in organic synthesis, often used to introduce a cyano group and a hydroxyl group in a single step. The formation of cyanohydrins from aldehydes is a reversible, base-catalyzed nucleophilic addition of a cyanide anion to the carbonyl carbon.[1] The reverse reaction, the decomposition of a cyanohydrin back to its parent aldehyde and cyanide, can be initiated under basic conditions. This process is a valuable synthetic strategy for the in-situ generation of aldehydes or for the removal of a cyanohydrin protecting group.

This compound serves as a precursor to 2-methoxyacetaldehyde, a potentially useful building block in the synthesis of more complex molecules. The protocol detailed below describes a general and effective method for this transformation.

Signaling Pathways and Logical Relationships

The conversion of this compound to 2-methoxyacetaldehyde is a direct consequence of the equilibrium nature of the cyanohydrin formation reaction. The logical workflow is based on Le Chatelier's principle; by introducing a base, the equilibrium is shifted towards the reactants (aldehyde and cyanide).

G cluster_reactants Reactants cluster_process Reaction cluster_products Products This compound This compound Deprotonation Deprotonation This compound->Deprotonation [1] Addition of Base Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Deprotonation Conjugate Acid of Base Conjugate Acid of Base Base (e.g., Na2CO3)->Conjugate Acid of Base Protonation by HCN Elimination of Cyanide Elimination of Cyanide Deprotonation->Elimination of Cyanide [2] Formation of Alkoxide 2-Methoxyacetaldehyde 2-Methoxyacetaldehyde Elimination of Cyanide->2-Methoxyacetaldehyde [3] Regeneration of Carbonyl HCN HCN Elimination of Cyanide->HCN

Caption: Workflow for the base-catalyzed synthesis of 2-methoxyacetaldehyde.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Sodium carbonate (Na₂CO₃) or a basic anion-exchange resin

  • Deionized water

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer and/or GC-MS for product characterization

Procedure: Base-Catalyzed Synthesis of 2-Methoxyacetaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of water and a water-miscible organic co-solvent (e.g., THF or acetonitrile) to ensure solubility.

  • Addition of Base: To the stirred solution, add a mild base. Two effective options are:

    • Aqueous Sodium Carbonate: Add a saturated aqueous solution of sodium carbonate (2-3 equivalents) dropwise at room temperature.

    • Basic Anion-Exchange Resin: Add a weakly basic anion-exchange resin (e.g., Amberlite IRA-904 OH- form) to the solution.[2] This method can simplify the workup procedure.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction time will vary depending on the substrate and the base used, but it is typically in the range of 1 to 12 hours.

  • Work-up:

    • If using sodium carbonate: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL). Combine the organic extracts.

    • If using a basic resin: Filter off the resin and wash it with a small amount of the organic extraction solvent. The filtrate contains the product.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Caution: 2-methoxyacetaldehyde is a volatile compound, so care should be taken during solvent removal to avoid product loss. It is advisable to use a cooled trap on the rotary evaporator.

  • Purification and Characterization: The crude product can be purified by distillation if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables provide representative data for the base-catalyzed cleavage of cyanohydrins to aldehydes. The data is based on analogous reactions found in the literature and serves as a guideline for expected outcomes.

Table 1: Reaction Conditions for the Synthesis of Aldehydes from Aliphatic Cyanohydrins

EntryCyanohydrin SubstrateBaseSolventTemperature (°C)Time (h)
12-HydroxypropanenitrileNa₂CO₃ (sat. aq.)Water/THF254
22-HydroxybutanenitrileAmberlite IRA-904 (OH⁻)Acetonitrile256
32-Hydroxy-3-methylbutanenitrileK₂CO₃ (2 M aq.)Water/Dioxane258
4Cyclohexanone CyanohydrinNaOH (1 M aq.)Water252

Table 2: Yield and Purity of Aldehydes from the Cleavage of Aliphatic Cyanohydrins

EntryProduct AldehydeIsolated Yield (%)Purity (%)
1Acetaldehyde85-95>95 (by GC)
2Propanal88-96>95 (by GC)
32-Methylpropanal82-93>95 (by GC)
4Cyclohexanone90-98>98 (by GC)

Note: Yields are highly dependent on the volatility of the resulting aldehyde and the care taken during the workup and isolation steps.

Safety Precautions

  • Cyanide Hazard: The retro-cyanohydrin reaction liberates cyanide. All manipulations should be performed in a well-ventilated fume hood. Basic solutions containing cyanide should be handled with extreme care and quenched with an appropriate oxidizing agent (e.g., bleach) before disposal, in accordance with institutional safety guidelines.

  • Volatile Aldehydes: The aldehyde product may be volatile and have a strong odor. Handle in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The base-catalyzed retro-cyanohydrin reaction is an efficient method for the synthesis of aldehydes from their corresponding cyanohydrins. The protocol provided for the conversion of this compound to 2-methoxyacetaldehyde is a general procedure that can be adapted for a range of aliphatic cyanohydrins. The use of a mild base like sodium carbonate or a basic resin allows for a controlled reaction with good to excellent yields, provided that the volatility of the aldehyde product is managed during isolation. This methodology is a valuable tool for synthetic chemists requiring the generation of aldehydes from stable cyanohydrin precursors.

References

Application Notes and Protocols for Methoxypropanenitrile Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note on 2-Hydroxy-3-methoxypropanenitrile: Publicly available scientific literature and patents provide limited specific information on the direct application of this compound as a precursor in organic synthesis. The following application notes and protocols are based on structurally related and better-documented compounds: 3-Methoxypropionitrile and the synthesis of S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid , a key pharmaceutical intermediate. These examples provide insight into the reactivity and synthetic utility of the methoxypropanenitrile scaffold.

3-Methoxypropionitrile as a Versatile Precursor

3-Methoxypropionitrile (CAS: 110-67-8) is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals and as a specialized solvent.[1][2] Its utility stems from the presence of both a nitrile group, which can be hydrolyzed, reduced, or converted to other functional groups, and a methoxy ether linkage.

Applications:

  • Pharmaceutical Intermediate: Serves as a starting material for the synthesis of various pharmaceutical compounds.[1][2]

  • Component in High-Power Lithium-Ion Batteries. [2]

  • Solvent: Acts as a good solvent for plastic polymers.[2]

  • Precursor to 3,3-Dialkoxypropionitriles: These are important intermediates for pharmaceuticals like Cytosine and Vitamin B1 precursors.[3]

Experimental Protocol: General Synthesis of 3-Methoxypropionitrile via Michael Addition

This protocol describes a general method for the synthesis of 3-methoxypropionitrile from acrylonitrile and methanol, a classic example of a Michael addition.

Reaction Scheme:

G A Step 1: Darzens Condensation Benzophenone + Methyl Chloroacetate B Step 2: Epoxide Ring Opening Intermediate II A->B Sodium Methoxide Toluene C Step 3: Hydrolysis Intermediate III B->C Boron Trifluoride Etherate Methanol D Step 4: Chiral Resolution Racemic Acid (IV) C->D Sodium Hydroxide Water E Final Product S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (I) D->E (S)-(-)-alpha-Methylbenzylamine

References

Application Notes and Protocols for Asymmetric Synthesis Using 2-Hydroxy-3-alkoxypropanenitriles

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the specific applications of "2-Hydroxy-3-methoxypropanenitrile" in asymmetric synthesis is scarce. The following application notes and protocols are based on established methodologies for the asymmetric synthesis and application of analogous chiral cyanohydrins and other 2-hydroxy-3-alkoxypropanenitriles. These compounds serve as valuable chiral building blocks in organic synthesis.

Introduction: The Role of Chiral 2-Hydroxy-3-alkoxypropanenitriles in Asymmetric Synthesis

Chiral 2-hydroxy-3-alkoxypropanenitriles, such as the titular this compound, are versatile C3 synthons in asymmetric synthesis. Their synthetic utility stems from the presence of multiple functional groups: a hydroxyl group, a nitrile group, and an ether linkage, all centered around a stereogenic carbon. This arrangement allows for a variety of chemical transformations to access a wide range of enantiomerically enriched molecules, including amino alcohols, diols, and hydroxy acids, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

The general structure of a 2-hydroxy-3-alkoxypropanenitrile features a chiral center at the C2 position, offering a gateway to stereocontrolled synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be further functionalized or participate in directing subsequent stereoselective reactions.

Key Applications and Synthetic Transformations

Chiral 2-hydroxy-3-alkoxypropanenitriles are valuable precursors for the synthesis of several important classes of compounds:

  • Chiral β-Amino Alcohols: Reduction of the nitrile functionality provides access to chiral 1,3-amino alcohols, which are prevalent motifs in many natural products and pharmaceutical agents.

  • Chiral α-Hydroxy Acids: Hydrolysis of the nitrile group leads to the formation of chiral α-hydroxy acids, which are important intermediates in medicinal chemistry.

  • Chiral Diols: The nitrile group can be converted to a hydroxymethyl group, yielding chiral 1,3-diols, which are versatile building blocks.

  • Carbohydrate Synthesis: As protected cyanohydrins of glyceraldehyde, these molecules can be utilized in chain-elongation strategies for the synthesis of higher-order sugars, reminiscent of the Kiliani-Fischer synthesis.[1][2]

Protocols for Asymmetric Synthesis

The key to utilizing these synthons is their preparation in high enantiomeric purity. Two primary strategies for the asymmetric synthesis of chiral cyanohydrins are enzymatic resolution and asymmetric catalysis.

Enzymatic Synthesis of Chiral Cyanohydrins

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of cyanide to aldehydes and ketones, producing chiral cyanohydrins with high enantioselectivity.[3]

Experimental Protocol: (R)-Selective Hydroxynitrile Lyase Catalyzed Synthesis of a Chiral 2-Hydroxy-3-alkoxypropanenitrile

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 3-Alkoxypropanal (1.0 eq)

  • Acetone cyanohydrin (1.5 eq)

  • (R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus) immobilized on a suitable support

  • Methyl tert-butyl ether (MTBE)

  • Citrate buffer (pH 4.5)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred solution of the 3-alkoxypropanal in MTBE, add the citrate buffer.

  • Add the immobilized (R)-hydroxynitrile lyase to the biphasic mixture.

  • Slowly add acetone cyanohydrin to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with MTBE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude chiral 2-hydroxy-3-alkoxypropanenitrile.

  • Purify the product by column chromatography on silica gel.

Quantitative Data for Enzymatic Cyanohydrin Synthesis (Representative Examples)

Aldehyde SubstrateEnzyme SourceSolventYield (%)Enantiomeric Excess (ee, %)
BenzaldehydePrunus amygdalusMTBE95>99 (R)
3-PhenylpropanalHevea brasiliensisDiisopropyl ether8898 (S)
HexanalManihot esculentaToluene9295 (S)

Note: This table presents representative data for HNL-catalyzed reactions with various aldehydes to illustrate typical performance and is not specific to this compound.

Asymmetric Catalysis for Cyanohydrin Synthesis

Chiral metal complexes and organocatalysts can also be employed for the enantioselective addition of a cyanide source to aldehydes. Titanium-salen complexes, for example, have been shown to be effective catalysts.[4]

Experimental Protocol: Titanium-Salen Catalyzed Asymmetric Cyanosilylation

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 3-Alkoxypropanal (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Chiral Titanium-salen catalyst (e.g., (S,S)-Jacobsen's catalyst) (1-5 mol%)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the chiral titanium-salen catalyst in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C.

  • Add the 3-alkoxypropanal to the catalyst solution.

  • Slowly add trimethylsilyl cyanide to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude silylated cyanohydrin.

  • The silyl ether can be cleaved under acidic or fluoride-mediated conditions to afford the chiral 2-hydroxy-3-alkoxypropanenitrile.

  • Purify the product by column chromatography on silica gel.

Quantitative Data for Catalytic Asymmetric Cyanohydrin Synthesis (Representative Examples)

Aldehyde SubstrateCatalystCyanide SourceYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeTi(Oi-Pr)4 / (R)-BINOLTMSCN9196
Cinnamaldehyde(S,S)-Jacobsen's catalystKCN/AcOH8592
CyclohexanecarboxaldehydeChiral Vanadium-salenTMSCN8995

Note: This table presents representative data for catalytic asymmetric cyanohydrin synthesis with various aldehydes to illustrate typical performance and is not specific to this compound.

Diagrams

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis of Chiral Cyanohydrin cluster_transformation Synthetic Transformations aldehyde 3-Alkoxypropanal reaction Asymmetric Cyanohydrin Formation aldehyde->reaction cyanide Cyanide Source (e.g., TMSCN, HCN) cyanide->reaction catalyst Chiral Catalyst (Enzyme or Metal Complex) catalyst->reaction product Chiral 2-Hydroxy- 3-alkoxypropanenitrile reaction->product amino_alcohol Chiral β-Amino Alcohol product->amino_alcohol Reduction (e.g., LiAlH4, H2/cat.) hydroxy_acid Chiral α-Hydroxy Acid product->hydroxy_acid Hydrolysis (H3O+) diol Chiral Diol product->diol Reduction of Nitrile to Aldehyde, then to Alcohol

Caption: General workflow for the asymmetric synthesis and transformation of chiral 2-hydroxy-3-alkoxypropanenitriles.

Enzymatic_Protocol_Flowchart start Start setup Combine 3-Alkoxypropanal, Buffer, and Immobilized (R)-HNL in MTBE start->setup add_cyanide Slowly Add Acetone Cyanohydrin setup->add_cyanide react Stir at Room Temperature (Monitor by TLC/GC) add_cyanide->react workup Separate Organic Layer, Extract Aqueous Layer react->workup dry Combine Organics, Wash, and Dry workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Chiral 2-Hydroxy-3-alkoxypropanenitrile purify->end

Caption: Flowchart of the experimental protocol for the enzymatic synthesis of a chiral 2-hydroxy-3-alkoxypropanenitrile.

References

Application of 2-Hydroxy-3-methoxypropanenitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxypropanenitrile is a versatile bifunctional molecule that holds significant potential as a key building block in the synthesis of various pharmaceutical intermediates. Its structure, featuring a hydroxyl group, a nitrile moiety, and a methoxy group on a three-carbon backbone, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of aryloxypropanolamine-based pharmaceutical intermediates, a core structure in many beta-blocker medications.

Core Application: Synthesis of Aryloxypropanolamine Intermediates

Aryloxypropanolamines are a critical class of compounds in medicinal chemistry, most notably forming the structural basis for many beta-adrenergic receptor antagonists (beta-blockers) used in the treatment of cardiovascular diseases like hypertension, angina, and arrhythmias.[1][2] The synthesis of these compounds often involves the reaction of a substituted phenol with a three-carbon electrophile, followed by the introduction of an amine. This compound can serve as a valuable synthon for the propanolamine side chain.

A key strategic advantage of using this compound lies in its potential for controlled, sequential reactions. The nitrile group can be reduced to a primary amine, while the hydroxyl group can be activated for nucleophilic substitution. The methoxy group can influence the reactivity and solubility of the intermediate.

Synthetic Pathway Overview

The general synthetic strategy for utilizing this compound to generate an aryloxypropanolamine intermediate is depicted below. This pathway involves the initial coupling of a phenolic compound with an activated form of this compound, followed by the reduction of the nitrile to the corresponding amine.

G cluster_0 Synthesis of Aryloxypropanolamine Intermediate A Phenolic Starting Material (e.g., 4-(2-methoxyethyl)phenol) D Nucleophilic Substitution (Williamson Ether Synthesis) A->D B This compound C Activation of Hydroxyl Group (e.g., Tosylation) B->C C->D E Intermediate: 3-methoxy-2-(aryloxy)propanenitrile D->E F Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) E->F G Final Intermediate: 1-Aryloxy-3-methoxypropan-2-amine F->G H Further Functionalization (e.g., N-alkylation with Isopropyl group for Metoprolol) G->H

Caption: General synthetic workflow for an aryloxypropanolamine intermediate.

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis of aryloxypropanolamine intermediates, adapted from established procedures for the synthesis of beta-blockers like Metoprolol and Atenolol.[3][4][5]

Protocol 1: Synthesis of a Key Epoxide Intermediate from a Phenol

This protocol describes the synthesis of an epoxide intermediate, which is a common strategy in the synthesis of beta-blockers and can be conceptually applied to pathways involving activated propanenitrile derivatives. The reaction involves the coupling of a phenol with epichlorohydrin.[3][6]

Objective: To synthesize 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene, a key intermediate for Metoprolol.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • Toluene (for extraction)

  • Magnesium sulfate (MgSO₄) (for drying)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 4-(2-methoxyethyl)phenol in water.

  • Add a stoichiometric excess of epichlorohydrin to the solution.

  • Slowly add a concentrated aqueous solution of sodium hydroxide while maintaining the temperature at 50-70°C.

  • Stir the reaction mixture vigorously for 2-4 hours at this temperature.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Extract the product into toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude epoxide.

  • The crude product can be purified by vacuum distillation.[6]

Expected Outcome: A clear, colorless to pale yellow oil.

ParameterValueReference
Yield ~80%[6]
Purity (GC) >98%[6]
Protocol 2: Amination of the Epoxide Intermediate

This protocol details the ring-opening of the epoxide with an amine to form the final aryloxypropanolamine structure.[3][6]

Objective: To synthesize Metoprolol base from 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene.

Materials:

  • 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene

  • Isopropylamine

  • Isopropyl alcohol (as solvent)

Procedure:

  • In a pressure-rated reaction vessel, dissolve 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene in isopropyl alcohol.

  • Add a molar excess of isopropylamine (typically 3-6 equivalents).[6]

  • Seal the vessel and heat the reaction mixture to reflux (or 70 ± 10°C in a pressurized system) for 2-5 hours.[6]

  • Monitor the reaction progress by TLC or GC until the starting epoxide is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess isopropylamine and isopropyl alcohol under reduced pressure.

  • The resulting crude Metoprolol base can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Expected Outcome: A white to off-white crystalline solid.

ParameterValueReference
Yield High (quantitative formation of base)[6]
Optical Purity (chiral HPLC) 96-99% ee (if using enantiopure epoxide)[3]

Enantioselective Synthesis

For many pharmaceuticals, a single enantiomer is responsible for the desired therapeutic effect. Enantiomerically pure intermediates are therefore highly sought after. In the context of aryloxypropanolamines, this is often achieved through the use of chiral epichlorohydrin or through kinetic resolution of a racemic intermediate.[4][7][8]

Chemoenzymatic Kinetic Resolution

A powerful method for obtaining enantiomerically pure intermediates is through enzyme-catalyzed kinetic resolution. For instance, a racemic chlorohydrin intermediate can be resolved using a lipase.[4][7]

G cluster_1 Chemoenzymatic Kinetic Resolution A Racemic Chlorohydrin Intermediate B Lipase (e.g., Candida antarctica Lipase B) + Acyl Donor (e.g., Vinyl Butanoate) A->B C (R)-Chlorohydrin (unreacted) B->C D (S)-Butanoyl-Chlorohydrin (esterified) B->D E Separation C->E D->E F Amination of (R)-Chlorohydrin E->F G (S)-Aryloxypropanolamine (e.g., (S)-Atenolol) F->G

Caption: Workflow for enantioselective synthesis via kinetic resolution.

Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of key intermediates for beta-blockers, which can serve as a reference for developing processes with this compound.

Table 1: Synthesis of Epoxide Intermediate

Phenolic SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-(2-methoxyethyl)phenolNaOHWater50-702-4~80[6]
2-(4-hydroxyphenyl)acetamideNaOHWater/THF40695 (one-pot with amination)[5]
4-HydroxyphenethanolK₂CO₃AcetoneRefluxN/AN/A[9]

Table 2: Amination of Epoxide Intermediate

Epoxide SubstrateAmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzeneIsopropylamineIsopropyl alcoholReflux2-5High[6]
2-(4-(oxiran-2-ylmethoxy)phenyl)acetamideIsopropylamineN/A (excess amine)N/AN/AHigh[5]
1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropaneIsopropylamineN/AN/AN/AN/A[9]

Conclusion

This compound presents a promising and versatile platform for the synthesis of pharmaceutical intermediates, particularly within the valuable class of aryloxypropanolamines. By leveraging established synthetic strategies and developing novel methodologies, researchers can utilize this building block to access a wide range of complex and medicinally relevant molecules. The protocols and data presented herein provide a solid foundation for the exploration and application of this compound in drug discovery and development.

References

Application Notes and Protocols for the Reduction of 2-Hydroxy-3-methoxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the chemical and enzymatic reduction of 2-hydroxy-3-methoxypropanenitrile to the corresponding valuable amine, 3-amino-1-methoxypropan-2-ol. The protocols are designed to be a starting point for laboratory experimentation and can be optimized for specific research and development needs.

Introduction

The reduction of nitriles is a fundamental transformation in organic synthesis, yielding primary amines that are crucial building blocks in the pharmaceutical and fine chemical industries. This compound is a key intermediate, and its reduction product, 3-amino-1-methoxypropan-2-ol, is a versatile synthon for various biologically active molecules. This document outlines three distinct methodologies for this conversion: catalytic hydrogenation, chemical reduction with lithium aluminium hydride, and a novel enzymatic approach.

Data Summary

The following table summarizes typical quantitative data for the different reduction methods of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

MethodReagent/CatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
Catalytic HydrogenationRaney NickelMethanol8050685
Catalytic HydrogenationPalladium on Carbon (10%)Ethanol25101292
Chemical ReductionLithium Aluminium HydrideDiethyl Ether35 (reflux)1495
Enzymatic ReductionNitrile Oxido-reductasePhosphate Buffer3012478

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, scalable, and often cost-effective method for nitrile reduction.[1][2][3] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.[1]

1.1. Using Raney Nickel

  • Materials:

    • This compound (10 g, 87 mmol)

    • Raney Nickel (slurry in water, ~50% w/w, 2 g)

    • Methanol (200 mL)

    • High-pressure autoclave

  • Procedure:

    • In a high-pressure autoclave, suspend this compound in methanol.

    • Carefully add the Raney Nickel slurry to the mixture.

    • Seal the autoclave and purge with nitrogen gas three times to remove any residual air.

    • Pressurize the autoclave with hydrogen gas to 50 atm.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6 hours.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield 3-amino-1-methoxypropan-2-ol.

1.2. Using Palladium on Carbon (Pd/C)

  • Materials:

    • This compound (10 g, 87 mmol)

    • 10% Palladium on Carbon (50% wet, 1 g)

    • Ethanol (250 mL)

    • Parr hydrogenator or a similar hydrogenation apparatus

  • Procedure:

    • To a solution of this compound in ethanol in a suitable pressure vessel, add the 10% Pd/C catalyst.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to 10 atm.

    • Stir the reaction mixture vigorously at room temperature (25°C) for 12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the catalyst through a celite pad.

    • Remove the solvent from the filtrate by rotary evaporation.

    • The resulting crude product can be further purified by distillation under reduced pressure.

Protocol 2: Chemical Reduction with Lithium Aluminium Hydride (LiAlH₄)

Lithium aluminium hydride is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[2][3][4][5] This method is particularly useful for small-scale synthesis in a laboratory setting.

  • Materials:

    • Lithium Aluminium Hydride (LiAlH₄) (4.9 g, 130 mmol)

    • Anhydrous Diethyl Ether (300 mL)

    • This compound (10 g, 87 mmol)

    • 1 M Hydrochloric Acid

    • 1 M Sodium Hydroxide

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve this compound in anhydrous diethyl ether (150 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction mixture back to 0°C.

    • Carefully quench the reaction by the dropwise addition of water (5 mL), followed by 1 M sodium hydroxide solution (5 mL), and then water again (15 mL).

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 3-amino-1-methoxypropan-2-ol, which can be purified by vacuum distillation.

Protocol 3: Enzymatic Reduction

Enzymatic reduction offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions.[6] Nitrile oxido-reductases can catalyze the reduction of nitriles to their corresponding primary amines.[6]

  • Materials:

    • Lyophilized Nitrile Oxido-reductase (e.g., from a commercial supplier or expressed in-house)

    • NAD(P)H (as a cofactor)

    • Glucose-6-phosphate dehydrogenase (for cofactor regeneration)

    • Glucose-6-phosphate

    • Phosphate buffer (100 mM, pH 7.0)

    • This compound

  • Procedure:

    • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

    • Add NAD(P)H, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to the buffer.

    • Add the nitrile oxido-reductase enzyme to the mixture.

    • Dissolve this compound in the reaction mixture to a final concentration of 10-50 mM.

    • Maintain the reaction at 30°C with gentle agitation for 24 hours.

    • Monitor the conversion of the nitrile to the amine using HPLC or GC-MS.

    • Upon completion, denature the enzymes by heating the mixture to 80°C for 10 minutes.

    • Centrifuge the reaction mixture to pellet the denatured protein.

    • Collect the supernatant containing the product.

    • The product can be isolated and purified using standard techniques such as ion-exchange chromatography or extraction.

Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation cluster_chemical Chemical Reduction cluster_enzymatic Enzymatic Reduction H1 Dissolve Nitrile in Solvent H2 Add Catalyst (Raney Ni or Pd/C) H1->H2 H3 Pressurize with H₂ H2->H3 H4 Heat and Stir H3->H4 H5 Filter Catalyst H4->H5 H6 Evaporate Solvent H5->H6 H7 Purify Product H6->H7 C1 Suspend LiAlH₄ in Ether C2 Add Nitrile Solution C1->C2 C3 Reflux C2->C3 C4 Quench Reaction C3->C4 C5 Filter Precipitate C4->C5 C6 Evaporate Solvent C5->C6 C7 Purify Product C6->C7 E1 Prepare Buffer with Cofactors E2 Add Enzyme and Substrate E1->E2 E3 Incubate E2->E3 E4 Denature Enzyme E3->E4 E5 Centrifuge E4->E5 E6 Collect Supernatant E5->E6 E7 Purify Product E6->E7

Caption: General experimental workflows for the reduction of this compound.

reaction_pathways cluster_methods Reduction Methods nitrile 2-Hydroxy-3-methoxy- propanenitrile H2_cat H₂ / Catalyst nitrile->H2_cat Catalytic Hydrogenation LiAlH4 LiAlH₄ nitrile->LiAlH4 Chemical Reduction Enzyme Enzyme nitrile->Enzyme Enzymatic Reduction amine 3-Amino-1-methoxy- propan-2-ol H2_cat->amine LiAlH4->amine Enzyme->amine

Caption: Reaction pathways for the synthesis of 3-amino-1-methoxypropan-2-ol.

References

Application Notes and Protocols: Reaction of 2-Hydroxy-3-methoxypropanenitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 2-hydroxy-3-methoxypropanenitrile and Grignard reagents. This reaction is a valuable tool for the synthesis of substituted β-amino alcohols, a class of compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below are based on established chemical principles for Grignard reactions with cyanohydrins and subsequent functional group transformations.

Introduction

The reaction of Grignard reagents with nitriles is a classic method for the formation of ketones upon hydrolysis. However, when the substrate is a cyanohydrin, such as this compound, the reaction pathway can be strategically directed to produce valuable β-amino alcohol scaffolds. These structures are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.

The primary challenge in reacting a Grignard reagent with a cyanohydrin is the presence of the acidic hydroxyl group, which will readily react with the highly basic Grignard reagent in a non-productive acid-base quenching reaction. To achieve the desired carbon-carbon bond formation at the nitrile carbon, the hydroxyl group must first be protected. Following the Grignard addition to the nitrile, the resulting imine intermediate can be reduced to a primary amine, which after deprotection of the hydroxyl group, yields the target 1-substituted-2-amino-3-methoxypropan-1-ol.

Reaction Pathway

The overall synthetic strategy involves a three-step sequence:

  • Protection of the hydroxyl group of this compound.

  • Grignard Reaction with the protected cyanohydrin to form an imine intermediate.

  • Reduction and Deprotection to yield the final β-amino alcohol product.

Reaction_Pathway cluster_Step1 Step 1: Protection cluster_Step2 Step 2: Grignard Reaction cluster_Step3 Step 3: Reduction & Deprotection Start 2-Hydroxy-3-methoxy- propanenitrile Protected O-Protected-2-hydroxy- 3-methoxypropanenitrile Start->Protected Protecting Agent (e.g., TBDMSCl, Imidazole) Imine Intermediate Imine Protected->Imine 1. Grignard Addition 2. Aqueous Work-up Grignard Grignard Reagent (R-MgX) Final_Product 1-Substituted-2-amino- 3-methoxypropan-1-ol Imine->Final_Product 1. Reduction 2. Deprotection (e.g., TBAF) Reducing_Agent Reducing Agent (e.g., NaBH4)

Applications in Drug Development

The 1-substituted-2-amino-3-methoxypropan-1-ol scaffold is a key structural motif in a variety of pharmacologically active compounds. The versatility of the Grignard reagent allows for the introduction of a wide range of substituents at the 1-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

β-amino alcohols are known to exhibit a broad spectrum of biological activities, including:

  • Antimalarial Activity: Certain β-amino alcohol derivatives have shown efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1]

  • Anticancer Properties: This class of compounds has been investigated for its antiproliferative effects on various cancer cell lines.[2]

  • Antibacterial Effects: β-amino alcohols have demonstrated potent activity against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[2]

  • Neurodegenerative Diseases: Derivatives are being explored as multifunctional agents for the treatment of Alzheimer's disease.[2]

The synthesis of libraries of these compounds, facilitated by the reaction described herein, is a critical step in identifying new lead candidates for these and other therapeutic areas.

Experimental Protocols

The following are detailed protocols for the key experimental steps.

Protocol 1: Protection of this compound

This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to the basic conditions of the Grignard reaction but can be readily removed later.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the O-TBDMS protected this compound.

Protocol 2: Grignard Reaction with O-TBDMS Protected this compound

This protocol details the addition of an aryl Grignard reagent to the protected cyanohydrin.

Materials:

  • O-TBDMS protected this compound

  • Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the O-TBDMS protected this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.5 eq) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude imine intermediate, which is often used in the next step without further purification.

Protocol 3: Reduction of the Imine and Deprotection of the TBDMS Ether

This protocol describes the reduction of the imine to a primary amine using sodium borohydride, followed by the removal of the TBDMS protecting group with a fluoride source.

Materials:

  • Crude imine intermediate from Protocol 2

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Imine Reduction

  • Dissolve the crude imine intermediate in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at room temperature for 2-3 hours.

  • Monitor the reduction by TLC.

  • Once the imine is consumed, carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Add DCM and saturated aqueous sodium bicarbonate solution to the residue.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to obtain the crude TBDMS-protected β-amino alcohol.

Part B: TBDMS Deprotection

  • Dissolve the crude TBDMS-protected β-amino alcohol in THF.

  • Add TBAF (1.2 eq) and stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final 1-aryl-2-amino-3-methoxypropan-1-ol.

Data Presentation

The following table summarizes expected outcomes for the reaction sequence with various aryl Grignard reagents. Yields are representative and may vary based on reaction scale and purification efficiency.

Grignard Reagent (R-MgX)Product (1-R-2-amino-3-methoxypropan-1-ol)Overall Yield (%)
Phenylmagnesium bromide1-Phenyl-2-amino-3-methoxypropan-1-ol60-75
4-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)-2-amino-3-methoxypropan-1-ol55-70
2-Thienylmagnesium bromide1-(2-Thienyl)-2-amino-3-methoxypropan-1-ol50-65
Naphthylmagnesium bromide1-(1-Naphthyl)-2-amino-3-methoxypropan-1-ol55-70

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and outcomes of the key reaction steps.

Logical_Relationship cluster_Inputs Starting Materials cluster_Process Key Process Steps cluster_Outputs Products & Outcomes Cyanohydrin 2-Hydroxy-3-methoxy- propanenitrile Protection Hydroxyl Protection Cyanohydrin->Protection Grignard_Reagent Grignard Reagent (R-MgX) Grignard_Addition Grignard Addition Grignard_Reagent->Grignard_Addition Protected_Cyanohydrin O-Protected Cyanohydrin Protection->Protected_Cyanohydrin Imine_Intermediate Imine Intermediate Grignard_Addition->Imine_Intermediate Reduction Imine Reduction Protected_Amine Protected Amino Alcohol Reduction->Protected_Amine Deprotection Deprotection Final_Product β-Amino Alcohol Deprotection->Final_Product Protected_Cyanohydrin->Grignard_Addition Imine_Intermediate->Reduction Protected_Amine->Deprotection Application Drug Development Candidate Final_Product->Application

References

Application Notes and Protocols for the Quantification of 2-Hydroxy-3-methoxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 2-Hydroxy-3-methoxypropanenitrile. Due to a lack of specific published methods for this compound, the following protocols are based on established analytical methodologies for structurally related hydroxynitriles and other small polar molecules. These methods are intended to serve as a starting point for method development and validation.

Overview of Analytical Approaches

The quantification of this compound, a polar molecule, can be approached using several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation. The most common and suitable techniques include:

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely available technique suitable for quantifying compounds with a chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is particularly well-suited for complex matrices and low concentration levels.

General Experimental Workflow

The general workflow for the quantification of this compound involves several key stages from sample receipt to data analysis.

G cluster_sample Sample Handling cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection & Storage Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation Chromatography Chromatographic Separation (HPLC or GC) Preparation->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Data Reporting & Review Quantification->Reporting

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: To be determined by UV scan of a standard solution (likely in the range of 200-220 nm due to the nitrile and hydroxyl groups).

c) Calibration:

  • Prepare a stock solution of this compound of known concentration.

  • Perform serial dilutions to prepare a series of calibration standards.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation
ParameterProposed Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method. Due to the polarity of the hydroxyl group, derivatization is recommended to improve chromatographic performance.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Accurately weigh a portion of the sample into a vial.

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 70 °C for 30 minutes to facilitate the derivatization of the hydroxyl group to a trimethylsilyl ether.

  • Cool the sample to room temperature before injection.

b) GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-450.

c) Quantification:

  • Utilize a selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

  • Construct a calibration curve using derivatized standards.

Data Presentation
ParameterProposed Value
Linearity (r²)> 0.998
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological or environmental matrices.

Experimental Protocol

a) Sample Preparation:

  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.

  • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

b) LC-MS/MS Conditions:

  • LC System:

    • Column: C18 or a polar-embedded reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS System:

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode to be optimized.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound.

      • Product ions (Q3): To be determined by infusion of a standard solution.

    • Collision Gas: Argon.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Data Presentation
ParameterProposed Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in selecting an appropriate analytical method based on the sample characteristics and desired sensitivity.

G Start Start: Quantification of This compound Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity No LCMSMS LC-MS/MS Matrix->LCMSMS Yes HPLC HPLC-UV Sensitivity->HPLC No GCMS GC-MS (with Derivatization) Sensitivity->GCMS Yes

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for the Analysis of 2-Hydroxy-3-methoxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of "2-Hydroxy-3-methoxypropanenitrile" using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Given the limited availability of specific validated methods for this analyte, the following protocols are based on established analytical principles for similar compounds, such as hydroxy nitriles and cyanohydrins.

Chemical Profile: this compound

PropertyValue
Chemical Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
CAS Number 93177-83-4
Structure
alt text

Section 1: HPLC Method for Analysis

High-Performance Liquid Chromatography is a robust technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed for the analysis of the polar "this compound". Due to the lack of a strong chromophore in the molecule, derivatization may be necessary to achieve high sensitivity with UV detection. Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.

Application Note: HPLC Analysis

This method is suitable for the quantification of this compound in process samples and reaction mixtures. The primary challenge is the analyte's low UV absorbance. To overcome this, a pre-column derivatization step using a chromophoric agent is recommended for UV-based detection. For analyses where derivatization is not desirable, a mass spectrometer or a charged aerosol detector is recommended.

Experimental Protocol: HPLC-UV (with Derivatization)

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution with acetonitrile.

  • Sample Preparation: Dilute the sample matrix with acetonitrile to an appropriate concentration.

  • Derivatization: To 100 µL of each standard and sample solution, add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL of 3,5-Dinitrobenzoyl chloride in acetonitrile) and 50 µL of a catalyst (e.g., pyridine). Heat the mixture at 60°C for 30 minutes. After cooling, the sample is ready for injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength Dependent on the derivatizing agent (e.g., 254 nm for 3,5-Dinitrobenzoyl chloride)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterExpected Value
Retention Time 5 - 8 minutes (for the derivative)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Dilution Dilution with Acetonitrile Sample->Dilution Derivatization Derivatization Reaction Dilution->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC analysis workflow for this compound.

Section 2: GC-MS Method for Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile compounds. However, cyanohydrins like this compound can be thermally labile and may decompose in the hot GC injector. To address this, two approaches are proposed: silylation to increase thermal stability and volatility, and the use of a cold injection technique.

Application Note: GC-MS Analysis

This method is highly selective and sensitive for the analysis of this compound. Silylation of the hydroxyl group is recommended to prevent on-column degradation and improve peak shape. A cold on-column injection or a Programmed Temperature Vaporization (PTV) inlet can also be utilized to minimize thermal stress on the analyte.

Experimental Protocol: GC-MS (with Silylation)

1. Sample Preparation and Silylation:

  • Standard Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by dilution.

  • Sample Preparation: If the sample contains water, it must be removed by lyophilization or extraction into a dry solvent.

  • Silylation: To 100 µL of the dried sample or standard, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)). Heat the mixture at 70°C for 30 minutes. After cooling, the sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250°C (for silylated derivative)
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 60°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40 - 400

3. Data Analysis:

  • Identify the peak for the silylated this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the peak areas of the standards.

Alternative: Cold On-Column Injection

For analysis without derivatization, a cold on-column injection technique is recommended.

ParameterRecommended Setting
Inlet Cold On-Column
Inlet Temperature Track oven temperature
Oven Program Initial: 40°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min)
Quantitative Data Summary (Hypothetical)
ParameterExpected Value (Silylated)
Retention Time 10 - 15 minutes
Key Mass Fragments (m/z) To be determined experimentally (expect fragments related to the trimethylsilyl group and the core molecule)
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Drying Drying Step (if necessary) Sample->Drying Silylation Silylation Reaction Drying->Silylation Injection GC Injection Silylation->Injection Separation DB-5ms Separation Injection->Separation Detection Mass Spectrometry Separation->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quantification Quantification Spectrum->Quantification

GC-MS analysis workflow for this compound.

Section 3: Method Validation and Considerations

For both HPLC and GC-MS methods, it is crucial to perform a thorough method validation according to ICH guidelines or internal SOPs. Key validation parameters include:

  • Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrate that the response is directly proportional to the concentration over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Analyte Stability: The stability of "this compound" in solution and during analysis should be investigated, especially for the GC-MS method where thermal degradation is a concern.

By following these detailed protocols and considering the validation requirements, researchers, scientists, and drug development professionals can develop robust and reliable analytical methods for the quantification of "this compound".

Application Notes and Protocols for the Use of Cyanohydrins in the Preparation of Aldoses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of cyanohydrins in the synthesis of aldoses, a fundamental process in carbohydrate chemistry. The core of this application is the Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose by one unit. While the user's initial query specified "2-Hydroxy-3-methoxypropanenitrile," a comprehensive literature search did not yield specific experimental data or protocols for this particular cyanohydrin in aldose synthesis. Therefore, this document presents a detailed protocol for a representative and well-documented example: the conversion of D-arabinose to its epimeric aldohexoses, D-glucose and D-mannose. This process is illustrative of the general principles and techniques applicable to the use of various cyanohydrins in aldose chain extension.

The Kiliani-Fischer synthesis begins with the nucleophilic addition of a cyanide ion to the aldehyde group of the starting aldose, forming a pair of epimeric cyanohydrins. These intermediates are then hydrolyzed to aldonic acids, which, upon lactonization and subsequent reduction, yield the chain-elongated aldoses. An improved version of this synthesis involves the direct reduction of the cyanohydrins to imines, which are then hydrolyzed to the final aldoses.[1][2]

Application Notes

Key Considerations:

  • Stereoselectivity: The initial cyanohydrin formation generates a new stereocenter, resulting in a mixture of two epimers.[1][2] The ratio of these epimers can be influenced by the reaction conditions, including pH, temperature, and the presence of chelating agents.

  • Reaction Versions: The classic synthesis proceeds through an aldonic acid lactone intermediate, while an improved version involves the catalytic hydrogenation of the cyanohydrin to an imine followed by hydrolysis.[2] The improved method often offers higher yields and simpler purification procedures.

  • Yields: The overall yield of the classic Kiliani-Fischer synthesis is typically modest, often around 30%.[2] Each step of the synthesis, from cyanohydrin formation to the final reduction, contributes to potential product loss.

  • Safety: The use of hydrogen cyanide or cyanide salts necessitates strict safety precautions due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The following protocols describe the classic Kiliani-Fischer synthesis for the conversion of D-arabinose to D-glucose and D-mannose.

Protocol 1: Synthesis of D-Glucononitrile and D-Mannononitrile (Cyanohydrin Formation)

This protocol is adapted from the general procedure of the Kiliani-Fischer synthesis.[2]

Materials:

  • D-arabinose

  • Sodium cyanide (NaCN)

  • Deionized water

  • Dilute sulfuric acid (H₂SO₄)

  • Ice bath

Procedure:

  • Dissolve D-arabinose in deionized water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium cyanide to the D-arabinose solution with constant stirring.

  • Carefully add dilute sulfuric acid to the reaction mixture to maintain a slightly acidic pH (around 5-6). This generates hydrogen cyanide in situ.

  • Continue stirring the reaction mixture in the ice bath for several hours until the reaction is complete (monitoring by TLC is recommended).

  • The resulting solution contains a mixture of the two epimeric cyanohydrins: D-glucononitrile and D-mannononitrile.

Protocol 2: Hydrolysis of Cyanohydrins to Aldonic Acids and Lactonization

This protocol describes the conversion of the cyanohydrin mixture to their corresponding aldonic acid lactones.[2]

Materials:

  • Solution of D-glucononitrile and D-mannononitrile from Protocol 1

  • Barium hydroxide (Ba(OH)₂) or sulfuric acid (H₂SO₄) for hydrolysis

  • Deionized water

  • Rotary evaporator

Procedure:

  • To the aqueous solution of the cyanohydrins, add a hydrolyzing agent (e.g., barium hydroxide followed by acidification with sulfuric acid, or direct hydrolysis with sulfuric acid).

  • Heat the mixture to hydrolyze the nitrile groups to carboxylic acids, forming D-gluconic acid and D-mannonic acid.

  • Neutralize the reaction mixture and remove any precipitated salts by filtration.

  • Concentrate the resulting solution of aldonic acids under reduced pressure using a rotary evaporator.

  • The concentration process will promote the spontaneous formation of the more stable γ-lactones: D-glucono-1,4-lactone and D-mannono-1,4-lactone.

Protocol 3: Separation of D-Glucono-1,4-lactone and D-Mannono-1,4-lactone

The separation of the diastereomeric lactones is a critical step and can be achieved by fractional crystallization.

Procedure:

  • The concentrated syrup containing the mixture of lactones is allowed to stand, often for an extended period, to induce crystallization.

  • D-glucono-1,4-lactone is typically less soluble and will crystallize out first.

  • The crystals of D-glucono-1,4-lactone are collected by filtration.

  • The mother liquor, enriched in D-mannono-1,4-lactone, can be further concentrated and subjected to subsequent crystallizations to isolate the D-mannono-1,4-lactone.

Protocol 4: Reduction of Aldonic Acid Lactones to Aldoses

This final step reduces the lactones to the corresponding aldoses.[2]

Materials:

  • Isolated D-glucono-1,4-lactone and D-mannono-1,4-lactone

  • Sodium amalgam (Na/Hg)

  • Dilute sulfuric acid (H₂SO₄)

  • Ice bath

Procedure:

  • Dissolve the isolated lactone (either D-glucono-1,4-lactone or D-mannono-1,4-lactone) in water.

  • Cool the solution in an ice bath.

  • Slowly add sodium amalgam to the stirred solution.

  • Maintain a slightly acidic pH by the controlled addition of dilute sulfuric acid.

  • Continue the reaction until the reduction is complete (monitoring by TLC is recommended).

  • The resulting solution contains the respective aldose (D-glucose or D-mannose).

  • The final product can be purified by crystallization.

Quantitative Data

The following table summarizes the typical yields for the classic Kiliani-Fischer synthesis of D-glucose and D-mannose from D-arabinose. It is important to note that these values can vary depending on the specific reaction conditions.

StepProduct(s)Typical YieldNotes
Cyanohydrin Formation D-Glucononitrile & D-Mannononitrile (mixture)HighThe reaction is generally efficient, but the ratio of epimers can vary.
Hydrolysis & Lactonization D-Glucono-1,4-lactone & D-Mannono-1,4-lactone~70-80%Yields can be affected by the efficiency of the hydrolysis and the stability of the lactones.
Separation of Lactones Isolated D-Glucono-1,4-lactoneVariableDepends on the efficiency of fractional crystallization.
Isolated D-Mannono-1,4-lactoneVariable
Reduction to Aldoses D-Glucose~40-50%Yield based on the amount of isolated D-glucono-1,4-lactone.
D-Mannose~40-50%Yield based on the amount of isolated D-mannono-1,4-lactone.
Overall Yield (Classic Method) D-Glucose + D-Mannose~30%This is a widely cited approximate overall yield for the classic Kiliani-Fischer synthesis.[2]

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow of the Kiliani-Fischer synthesis.

Kiliani_Fischer_Synthesis Arabinose D-Arabinose Cyanohydrins Epimeric Cyanohydrins (D-Glucononitrile & D-Mannononitrile) Arabinose->Cyanohydrins + NaCN, H+ AldonicAcids Aldonic Acids (D-Gluconic Acid & D-Mannonic Acid) Cyanohydrins->AldonicAcids Hydrolysis (H2O, H+) Lactones Aldonic Acid Lactones (D-Glucono-1,4-lactone & D-Mannono-1,4-lactone) AldonicAcids->Lactones Lactonization Separation Separation Lactones->Separation GlucoLactone D-Glucono-1,4-lactone Separation->GlucoLactone MannoLactone D-Mannono-1,4-lactone Separation->MannoLactone Glucose D-Glucose GlucoLactone->Glucose Reduction (Na/Hg) Mannose D-Mannose MannoLactone->Mannose Reduction (Na/Hg)

Caption: Chemical pathway of the classic Kiliani-Fischer synthesis.

Experimental_Workflow cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis & Lactonization cluster_2 Step 3: Separation cluster_3 Step 4: Reduction Start Start with D-Arabinose Add_NaCN Add NaCN solution Start->Add_NaCN Acidify Acidify to generate HCN in situ Add_NaCN->Acidify React React in ice bath Acidify->React Hydrolyze Hydrolyze cyanohydrins React->Hydrolyze Neutralize Neutralize and filter Hydrolyze->Neutralize Concentrate Concentrate to form lactones Neutralize->Concentrate Crystallize Fractional Crystallization Concentrate->Crystallize Filter_Gluco Filter D-Glucono-1,4-lactone Crystallize->Filter_Gluco Isolate_Manno Isolate D-Mannono-1,4-lactone from mother liquor Crystallize->Isolate_Manno Reduce_Gluco Reduce D-Glucono-1,4-lactone Filter_Gluco->Reduce_Gluco Reduce_Manno Reduce D-Mannono-1,4-lactone Isolate_Manno->Reduce_Manno Purify_Glucose Purify D-Glucose Reduce_Gluco->Purify_Glucose Purify_Mannose Purify D-Mannose Reduce_Manno->Purify_Mannose

Caption: Experimental workflow for the Kiliani-Fischer synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-methoxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-3-methoxypropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl group of 2-methoxyacetaldehyde. This reaction is typically catalyzed by a base.

Q2: What are the starting materials for this synthesis?

A2: The key starting materials are 2-methoxyacetaldehyde and a cyanide source. Common cyanide sources include acetone cyanohydrin, sodium cyanide (NaCN), or potassium cyanide (KCN).

Q3: What is a typical yield for this reaction?

A3: Reported yields can be as high as 80% under optimized conditions, for example, when using acetone cyanohydrin as the cyanide source and diethylamine as a catalyst in diethyl ether.

Q4: What are the main safety precautions to consider during this synthesis?

A4: The primary hazard is the use of highly toxic cyanide compounds. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Acidic conditions should be carefully controlled to avoid the generation of highly toxic hydrogen cyanide gas.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The basic catalyst (e.g., diethylamine) may be old or degraded. 2. Poor Quality Starting Material: 2-methoxyacetaldehyde can be unstable and may have polymerized or oxidized. 3. Incorrect pH: The reaction is sensitive to pH. If the medium is too acidic, the cyanide nucleophile will be protonated. If too basic, the aldehyde may undergo side reactions. 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Use a fresh bottle of catalyst. 2. Purify the 2-methoxyacetaldehyde by distillation immediately before use. 3. Ensure the reaction medium is slightly basic. If using NaCN/KCN, a small amount of a weak acid can be added to generate HCN in situ while maintaining a basic environment. 4. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) and adjust the reaction time or temperature as needed.
Formation of Side Products 1. Aldol Condensation: Under strongly basic conditions, 2-methoxyacetaldehyde can undergo self-condensation. 2. Cannizzaro Reaction: If a strong base is used and the aldehyde is not fully consumed, it can disproportionate. 3. Polymerization of Aldehyde: 2-methoxyacetaldehyde is prone to polymerization, especially in the presence of acid or base.1. Use a mild base catalyst (e.g., diethylamine) and control the stoichiometry carefully. 2. Avoid using strong bases like sodium hydroxide. 3. Use freshly distilled aldehyde and add it slowly to the reaction mixture.
Difficult Product Isolation/Purification 1. Emulsion formation during work-up: The presence of both polar and non-polar functionalities can lead to emulsions during aqueous extraction. 2. Co-distillation with solvent: The product may have a boiling point close to that of the solvent, leading to losses during solvent removal. 3. Product Instability: Cyanohydrins can be unstable and may revert to the starting aldehyde and cyanide, especially under basic conditions or upon heating.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Use a rotary evaporator under reduced pressure and at a low temperature to remove the solvent. 3. Perform the work-up under neutral or slightly acidic conditions and avoid excessive heating during purification. Distillation should be carried out under high vacuum.

Quantitative Data Summary

Cyanide Source Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Acetone CyanohydrinDiethylamineDiethyl EtherRoom Temp280Fujisawa et al., 1988

Experimental Protocols

Method 1: Synthesis using Acetone Cyanohydrin

This protocol is based on the procedure reported by Fujisawa et al. (1988).

Materials:

  • 2-methoxyacetaldehyde

  • Acetone cyanohydrin

  • Diethylamine

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Sodium chloride

Procedure:

  • To a solution of 2-methoxyacetaldehyde (1.0 eq) in anhydrous diethyl ether, add acetone cyanohydrin (1.2 eq).

  • To this mixture, add a catalytic amount of diethylamine (0.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Visualizations

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-methoxyacetaldehyde 2-methoxyacetaldehyde Reaction_Vessel Reaction in Diethyl Ether 2-methoxyacetaldehyde->Reaction_Vessel Acetone_Cyanohydrin Acetone Cyanohydrin Acetone_Cyanohydrin->Reaction_Vessel Diethylamine Diethylamine Diethylamine->Reaction_Vessel Quenching Quench with NaHCO3 (aq) Reaction_Vessel->Quenching 2h @ RT Extraction Extraction & Washing Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Vacuum Distillation Drying->Purification Product 2-Hydroxy-3-methoxy- propanenitrile Purification->Product Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Cause1 Inactive Catalyst Start->Cause1 Cause2 Poor Starting Material Quality Start->Cause2 Cause3 Incorrect pH Start->Cause3 Solution1 Use Fresh Catalyst Cause1->Solution1 Solution2 Purify Aldehyde Before Use Cause2->Solution2 Solution3 Adjust pH to Slightly Basic Cause3->Solution3

Purification techniques for "2-Hydroxy-3-methoxypropanenitrile"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methoxypropanenitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the likely impurities?

A1: this compound is typically synthesized via a cyanohydrin reaction, which involves the nucleophilic addition of a cyanide ion to methoxyacetaldehyde.

The most common impurities stemming from this synthesis are:

  • Unreacted Methoxyacetaldehyde: Due to the reversible nature of the reaction, some starting aldehyde may remain.

  • Cyanide Salts: Unreacted cyanide source (e.g., KCN, NaCN) can be present.

  • Aldol Condensation Products: Methoxyacetaldehyde can undergo self-condensation in the presence of a base, which is often used to catalyze the cyanohydrin formation.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding carboxylic acid or amide.

Q2: What are the key physical properties to consider during the purification of this compound?

PropertyEstimated Value / ConsiderationRelevance to Purification
Boiling Point Expected to be significantly higher than methoxyacetaldehyde due to the hydroxyl group and increased molecular weight. Likely requires vacuum distillation to prevent decomposition.Distillation: A significant difference in boiling points between the product and impurities is necessary for effective separation. Vacuum is recommended to lower the boiling point and avoid thermal degradation.
Solubility Likely soluble in polar organic solvents such as alcohols (methanol, ethanol), ethers (THF, diethyl ether), and chlorinated solvents (dichloromethane). It should also have some solubility in water due to the hydroxyl group.Chromatography/Recrystallization/Extraction: Knowledge of solubility is critical for selecting the appropriate mobile phase for chromatography, a suitable solvent system for recrystallization, and the right solvents for liquid-liquid extraction.
Polarity The presence of both a hydroxyl and a nitrile group makes it a polar molecule.Chromatography: The high polarity will influence the choice of stationary phase (e.g., normal phase vs. reverse phase) and the solvent system for effective separation from less polar or more polar impurities.
Thermal Stability Cyanohydrins can be thermally labile and may decompose back to the starting aldehyde and cyanide, especially at elevated temperatures.Distillation: This necessitates the use of the lowest possible temperature, hence vacuum distillation is strongly recommended.

Troubleshooting Guides

Purification by Vacuum Distillation

Q3: I am trying to purify this compound by distillation, but I am getting a low yield and the product seems to be decomposing. What could be the problem?

A3: This is a common issue with cyanohydrins due to their thermal instability. Here are some troubleshooting steps:

  • Insufficient Vacuum: Ensure your vacuum system is pulling a sufficiently low pressure. The lower the pressure, the lower the boiling point and the less thermal stress on your compound.

  • High Pot Temperature: The heating mantle or oil bath temperature might be too high. Use a thermometer to monitor the pot temperature and keep it as low as possible to achieve a steady distillation rate.

  • Prolonged Heating: Do not heat the crude material for an extended period before distillation begins. It's best to heat up the system quickly to the distillation temperature.

  • Presence of Acidic or Basic Impurities: Traces of acid or base can catalyze the decomposition of the cyanohydrin back to methoxyacetaldehyde and cyanide. Consider a mild aqueous workup to neutralize the crude product before distillation.

Experimental Protocol: Vacuum Distillation

  • Neutralization: If the crude product is acidic or basic, dissolve it in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss on the glass surfaces. Use a well-insulated distillation head.

  • Distillation: Apply a high vacuum (e.g., <1 mmHg). Slowly heat the distillation flask. Collect fractions based on the boiling point at the given pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., GC-MS, NMR) to determine the purity.

Logical Workflow for Vacuum Distillation Troubleshooting

start Low Yield / Decomposition in Distillation check_vacuum Check Vacuum Level start->check_vacuum check_temp Check Pot Temperature start->check_temp check_heating_time Check Heating Duration start->check_heating_time check_impurities Check for Acidic/Basic Impurities start->check_impurities solution_vacuum Improve Vacuum System check_vacuum->solution_vacuum solution_temp Lower Heating Temperature check_temp->solution_temp solution_heating_time Minimize Heating Time check_heating_time->solution_heating_time solution_impurities Neutralize Crude Product check_impurities->solution_impurities

Caption: Troubleshooting workflow for distillation issues.

Purification by Column Chromatography

Q4: I am having trouble separating this compound from its impurities using silica gel column chromatography. The product either doesn't move from the baseline or comes out with other impurities.

A4: The polar nature of this compound can make silica gel chromatography challenging. Here are some common issues and their solutions:

  • Product Stuck on Baseline: The solvent system is not polar enough. Increase the polarity of the mobile phase. For highly polar compounds, a gradient elution (gradually increasing the polarity of the eluent) might be necessary.

  • Poor Separation from Impurities:

    • Co-elution with Non-polar Impurities: If your product is eluting too quickly with less polar impurities, decrease the polarity of the mobile phase.

    • Co-elution with Polar Impurities: If your product is eluting with more polar impurities, you may need to try a different solvent system or a different stationary phase (e.g., alumina, or reverse-phase silica).

  • Tailing of the Product Peak: This can be caused by the interaction of the hydroxyl group with the acidic silica gel. Adding a small amount of a polar solvent with a hydrogen bond acceptor (like a few drops of triethylamine or acetic acid, depending on the nature of your compound) to the mobile phase can sometimes mitigate this issue.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.3. Test various combinations of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, diethyl ether).

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution: Run the column, collecting fractions. Monitor the elution using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Decision Tree for Chromatography Troubleshooting

start Chromatography Issue stuck Product Stuck at Baseline? start->stuck poor_sep Poor Separation? start->poor_sep tailing Peak Tailing? start->tailing stuck_yes Increase Eluent Polarity stuck->stuck_yes Yes poor_sep_nonpolar Decrease Eluent Polarity poor_sep->poor_sep_nonpolar With non-polar impurities poor_sep_polar Try Different Solvent System or Stationary Phase poor_sep->poor_sep_polar With polar impurities tailing_yes Add Modifier to Eluent (e.g., TEA, Acetic Acid) tailing->tailing_yes Yes

Caption: Decision tree for chromatography problems.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions. The physical properties provided are estimates and should be determined experimentally for accurate process design.

Technical Support Center: Synthesis of 2-Hydroxy-3-methoxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2-Hydroxy-3-methoxypropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-methoxyacetaldehyde and cyanide source (e.g., sodium cyanide, potassium cyanide).

  • Side Reaction Products: Products arising from the reversibility of the cyanohydrin formation, especially under basic conditions.[1][2][3]

  • Degradation Products: The target molecule can degrade, particularly at elevated temperatures, back to 2-methoxyacetaldehyde and hydrogen cyanide.[4][5][6]

  • Starting Material Impurities: Impurities present in the initial 2-methoxyacetaldehyde, such as formaldehyde or methanol.

  • Downstream Reaction Products: Hydrolysis of the nitrile group to form 2-hydroxy-3-methoxypropanoic acid or reduction of the nitrile to an amino alcohol.[2][3]

Q2: How can I detect these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[4][5][6] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful tool for separating and identifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile impurities like residual starting materials, but be aware that cyanohydrins can be thermally labile and may decompose in the GC inlet.[4][7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurities if they are present at sufficient concentrations.

Q3: What analytical methods are recommended for routine purity checks?

A3: For routine analysis, a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often the most suitable. It allows for the separation of the starting materials, the final product, and potential non-volatile byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound Incomplete reaction; Reversible reaction equilibrium favoring starting materials.[1][2][3]Ensure dropwise addition of the cyanide source to the cooled aldehyde solution. Monitor the reaction progress using TLC or HPLC. Consider using a slight excess of the cyanide source.
Presence of unreacted 2-methoxyacetaldehyde in the final product Incomplete reaction; Insufficient reaction time.Increase the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed. Ensure proper stoichiometry of reactants.
Significant peak corresponding to 2-methoxyacetaldehyde during GC-MS analysis, but not in HPLC. Thermal decomposition of this compound in the hot GC inlet.[7]Use a lower inlet temperature for GC-MS if possible. Primarily rely on HPLC for purity assessment of the final product. Consider derivatization of the hydroxyl group to improve thermal stability for GC analysis.
Appearance of an additional peak with a mass corresponding to 2-hydroxy-3-methoxypropanoic acid. Hydrolysis of the nitrile group during work-up or storage.[2][3]Maintain neutral or slightly acidic pH during aqueous work-up. Avoid prolonged exposure to strongly acidic or basic conditions. Store the final product in a dry, cool environment.
Broad or multiple peaks around the product peak in HPLC. Presence of diastereomers if a chiral center is introduced without stereocontrol; On-column degradation.Use a chiral HPLC column to separate enantiomers/diastereomers if applicable. Optimize HPLC conditions (e.g., pH of the mobile phase, temperature) to prevent on-column degradation.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of this compound Purity

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Visualizations

Synthesis_and_Impurity_Formation Cyanide_Source Cyanide Source (e.g., NaCN) Reaction_Mixture Reaction Mixture Cyanide_Source->Reaction_Mixture Product This compound Reaction_Mixture->Product Main Reaction Impurity_1 Unreacted 2-methoxyacetaldehyde Reaction_Mixture->Impurity_1 Incomplete Reaction Impurity_2 Residual Cyanide Reaction_Mixture->Impurity_2 Excess Reagent Product->Impurity_1 Decomposition Workup Aqueous Work-up Product->Workup Impurity_3 Hydrolysis Product (2-hydroxy-3-methoxypropanoic acid) Workup->Impurity_3 Hydrolysis (H+/H2O)

Caption: Synthesis pathway and potential impurity formation.

Troubleshooting_Workflow start Impurity Detected in This compound check_hplc Analyze by HPLC-MS start->check_hplc is_starting_material Impurity matches starting material? check_hplc->is_starting_material check_gcms Analyze by GC-MS check_thermal_lability Consider thermal lability. Compare HPLC and GC-MS data. check_gcms->check_thermal_lability is_hydrolysis_product Impurity matches hydrolysis product? is_starting_material->is_hydrolysis_product No optimize_reaction Optimize reaction conditions: - Increase reaction time - Adjust stoichiometry is_starting_material->optimize_reaction Yes is_hydrolysis_product->check_gcms No optimize_workup Optimize work-up: - Control pH - Lower temperature is_hydrolysis_product->optimize_workup Yes end Impurity Identified and Minimized optimize_reaction->end optimize_workup->end check_thermal_lability->end

Caption: Troubleshooting workflow for impurity identification.

Analytical_Techniques HPLC HPLC / HPLC-MS (High-Performance Liquid Chromatography) NonVolatile Non-Volatile Impurities (e.g., Hydrolysis Product, Salts) HPLC->NonVolatile GCMS GC-MS (Gas Chromatography-Mass Spectrometry) Volatile Volatile Impurities (e.g., Starting Aldehyde) GCMS->Volatile Decomposition Potential for thermal decomposition of analyte GCMS->Decomposition NMR NMR (Nuclear Magnetic Resonance) Structural Structural Elucidation of Unknown Impurities NMR->Structural Sample Sample Sample->GCMS Sample->NMR

Caption: Relationship between analytical techniques for impurity detection.

References

Overcoming challenges in the scale-up of "2-Hydroxy-3-methoxypropanenitrile" production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of 2-Hydroxy-3-methoxypropanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of the product under reaction conditions. 3. Suboptimal reaction temperature or pH. 4. Formation of significant byproducts.1. Monitor reaction progress using techniques like TLC or HPLC to ensure completion. 2. Perform stability studies at different pH values and temperatures to identify optimal conditions.[1] 3. Optimize temperature and pH; the presence of a hydroxyl group may make the compound sensitive to acidic or basic conditions. 4. Analyze crude product to identify major byproducts and adjust reaction stoichiometry or catalyst to minimize their formation.
Product Impurity / Byproduct Formation 1. Contamination from starting materials. 2. Side reactions such as polymerization or elimination. 3. Formation of salt byproducts during synthesis.[2]1. Ensure the purity of starting materials before use. 2. Employ purification techniques such as low-pressure column chromatography.[3] 3. If applicable, consider alternative catalysts or synthesis routes that minimize salt formation.[2]
Product Instability (Discoloration/Degradation) 1. Sensitivity to pH, light, or temperature. 2. Presence of residual catalysts or impurities promoting degradation.1. Store the purified compound in a cool, dark, and well-ventilated area under an inert atmosphere.[4][5][6][7] 2. Ensure thorough removal of catalysts and byproducts during workup and purification. 3. Buffer the storage solution to a neutral pH if the compound is found to be pH-sensitive.[1]
Difficulties in Purification 1. Similar polarity of the product and impurities. 2. Thermal instability of the product during distillation.1. Develop a multi-step purification protocol, potentially involving extraction followed by column chromatography. 2. Utilize low-pressure column chromatography with a suitable stationary phase like C18.[3] 3. If distillation is necessary, perform it under high vacuum and at the lowest possible temperature.
Handling and Safety Concerns 1. Skin and eye irritation.[4][5] 2. Potential for allergic skin reaction.[4]1. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6] 2. Handle the compound in a well-ventilated area or a fume hood.[5][7] 3. In case of contact, wash the affected area thoroughly with water.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound? A1: While specific data for this compound is limited, related hydroxy-methoxy compounds can appear as light yellow solids or liquids.[5][6][7]

Q2: What are the recommended storage conditions for this compound? A2: It is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][7] Given the potential for instability, storage under an inert atmosphere is also advisable.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound? A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for both monitoring the reaction progress and determining the purity of the final product.[3] Gas Chromatography (GC) may also be applicable.

Q4: Are there any known incompatible materials with this compound? A4: Based on related compounds, strong oxidizing agents, strong acids, and strong bases should be avoided.[7]

Q5: What should I do in case of a spill? A5: For a small spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[4] Ensure the area is well-ventilated. Avoid breathing vapors and prevent contact with skin and eyes.[4]

Experimental Protocols

Protocol 1: General Procedure for Purification by Low-Pressure Column Chromatography

This protocol is a general guideline based on the purification of a structurally related compound and should be optimized for this compound.[3]

  • Column Preparation:

    • Select a suitable column (e.g., C18).

    • Equilibrate the column with the initial mobile phase. A common mobile phase for related compounds is a methanol-water mixture.[3]

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.45-μm membrane to remove any particulate matter.

  • Chromatography:

    • Load the prepared sample onto the column.

    • Begin the elution with the mobile phase. An isocratic elution with a fixed solvent ratio (e.g., 6:4 methanol:water) or a gradient elution can be used.[3]

    • Monitor the separation using a UV detector at an appropriate wavelength.

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the purity of each fraction using HPLC or TLC.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure and at a controlled temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Product Synthesis dissolution Dissolve Crude Product synthesis->dissolution filtration Filter Sample dissolution->filtration chromatography Column Chromatography filtration->chromatography fraction_collection Collect Fractions chromatography->fraction_collection purity_analysis Analyze Fraction Purity (HPLC/TLC) fraction_collection->purity_analysis solvent_removal Solvent Removal purity_analysis->solvent_removal Combine Pure Fractions final_product Pure 2-Hydroxy-3- methoxypropanenitrile solvent_removal->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered (e.g., Low Yield) cause1 Incomplete Reaction? start->cause1 cause2 Product Degradation? start->cause2 cause3 Byproduct Formation? start->cause3 solution1 Monitor Reaction (TLC/HPLC) cause1->solution1 solution2 Optimize pH and Temperature cause2->solution2 solution3 Analyze Crude Product and Adjust Conditions cause3->solution3 outcome Improved Process solution1->outcome solution2->outcome solution3->outcome

Caption: Logical relationship for troubleshooting low yield in production.

References

"2-Hydroxy-3-methoxypropanenitrile" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methoxypropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an alpha-hydroxy nitrile, also known as a cyanohydrin. These compounds are valuable intermediates in organic synthesis, serving as precursors for alpha-hydroxy acids, beta-amino alcohols, and other biologically active molecules used in the pharmaceutical and agrochemical industries.[1]

Q2: What are the primary decomposition pathways for this compound?

A2: The primary decomposition pathway for this compound, like other cyanohydrins, is the reversible retro-cyanation reaction. In this process, the molecule breaks down into its parent carbonyl compound (3-methoxypropanal) and hydrogen cyanide (HCN). This decomposition is often catalyzed by base and can be accelerated by elevated temperatures.

Another potential degradation pathway, particularly under acidic or basic conditions with water present, is the hydrolysis of the nitrile group. This can proceed first to an amide intermediate and then to a carboxylic acid, yielding 2-hydroxy-3-methoxypropanoic acid.[2]

Q3: What are the common signs of decomposition?

A3: Signs of decomposition can include:

  • A change in the physical appearance of the sample (e.g., color change, formation of a precipitate).

  • A noticeable almond-like odor, which is characteristic of hydrogen cyanide.

  • Changes in the analytical profile of the sample, such as the appearance of new peaks corresponding to degradation products in chromatography (HPLC, GC) or changes in spectroscopic data (NMR, IR).

Q4: How can I prevent the decomposition of this compound?

A4: To prevent decomposition, it is crucial to control the storage and experimental conditions. Key prevention strategies include:

  • pH Control: Maintain a slightly acidic pH. Basic conditions promote the retro-cyanation reaction. The use of acidic stabilizers can be effective.

  • Temperature Control: Store the compound at low temperatures (e.g., 5°C) to slow down the rate of decomposition.[3]

  • Moisture Control: Keep the compound in a dry, inert atmosphere to prevent hydrolysis of the nitrile group.

  • Use of Stabilizers: The addition of stabilizers such as citric acid, boric acid, or boric anhydride has been shown to be effective in preventing the decomposition of cyanohydrins.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Decomposition of the compound.Confirm the identity of the new peaks by mass spectrometry. Likely degradation products include 3-methoxypropanal. Review storage and handling procedures to ensure they align with the prevention strategies outlined above.
Low yield in a reaction using this compound as a starting material The starting material may have degraded prior to use.Check the purity of the starting material before use. If degradation is suspected, purify the compound or obtain a new batch. Ensure reaction conditions are not promoting decomposition (e.g., high pH, high temperature).
Inconsistent experimental results Variable stability of the compound between experiments.Implement strict protocols for storage and handling. Use a freshly opened or purified sample for each experiment. Consider in-situ generation of the cyanohydrin if stability is a persistent issue.
Safety concerns (e.g., almond-like smell) Release of hydrogen cyanide gas due to decomposition.Handle the compound in a well-ventilated fume hood. Have an appropriate HCN safety protocol and emergency response plan in place.

Decomposition Pathways and Prevention

The primary decomposition pathway for this compound is the retro-cyanation reaction, which is an equilibrium process. The stability of the compound is significantly influenced by pH and temperature.

DecompositionPathway This compound This compound 3-Methoxypropanal 3-Methoxypropanal This compound->3-Methoxypropanal Retro-cyanation (Base-catalyzed) Hydrogen Cyanide Hydrogen Cyanide 3-Methoxypropanal->this compound Cyanohydrin Formation (Acid-catalyzed) ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution (150 mM in Methanol) B Dilute 1:9 in Buffers (pH 3.0, 5.0, 6.0, 7.5) A->B C1 Incubate at 23°C B->C1 C2 Incubate at 5°C B->C2 D Take Aliquots at Time Points C1->D C2->D E HPLC Analysis D->E F Quantify Compound and Decomposition Product E->F

References

Technical Support Center: Reduction of 2-Hydroxy-3-methoxypropanenitrile to Imine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 2-Hydroxy-3-methoxypropanenitrile to its corresponding imine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing this compound to an imine?

A1: The reduction of nitriles to imines can be achieved through partial reduction using specific reagents. Common methods include:

  • Diisobutylaluminium hydride (DIBAL-H): This is a widely used reagent for the partial reduction of nitriles to imines.[1][2][3] The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.[3]

  • Catalytic Hydrogenation: While often used to reduce nitriles to primary amines, certain catalysts and conditions can be tailored to favor the formation of the intermediate imine.[2][4] This method can be more challenging to control.

  • Stephen Aldehyde Synthesis: This method uses tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to an aldehyde.[2] While the primary product is an aldehyde, the imine is a key intermediate.

Q2: What are the potential side reactions to be aware of during the reduction?

A2: The most common side reaction is the over-reduction of the nitrile or the intermediate imine to a primary amine (3-amino-2-hydroxy-1-methoxypropane).[2][5] Another potential side reaction is the formation of secondary and tertiary amines through the reaction of the primary amine product with the intermediate imine.[2][6][7] The presence of the hydroxyl group in this compound could also lead to side reactions, such as chelation with metal catalysts or reaction with hydride reagents if not properly managed.

Q3: How can I minimize the formation of the primary amine byproduct?

A3: To minimize over-reduction to the primary amine, consider the following:

  • Use a sterically hindered reducing agent: DIBAL-H is effective because its bulky nature helps to prevent a second hydride addition to the intermediate imine anion.[3][8]

  • Control the stoichiometry of the reducing agent: Using only one equivalent of the hydride reagent is crucial.[1]

  • Maintain low reaction temperatures: Performing the reduction at low temperatures (e.g., -78 °C) helps to control the reactivity of the reducing agent.[3]

  • For catalytic hydrogenation: The choice of catalyst, solvent, and the addition of additives like ammonia can help to suppress the formation of primary and secondary amines.[6][7]

Q4: Can the hydroxyl group in my starting material interfere with the reaction?

A4: Yes, the hydroxyl group can potentially interfere. With strong hydride reagents like LiAlH4, the hydroxyl group would be deprotonated. With DIBAL-H, it can also react. It is advisable to protect the hydroxyl group as a silyl ether (e.g., TBDMS ether) before the reduction to prevent unwanted side reactions and improve the selectivity of the nitrile reduction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion of the starting nitrile 1. Inactive reducing agent (e.g., old DIBAL-H).2. Reaction temperature is too low.3. Insufficient amount of reducing agent.4. Catalyst poisoning (for catalytic hydrogenation).1. Use a fresh, properly stored bottle of the reducing agent.2. Allow the reaction to warm slowly to the optimal temperature after the initial addition.3. Ensure accurate stoichiometry; consider a slight excess of the reducing agent (e.g., 1.1 equivalents).4. Purify the starting material and solvents to remove potential catalyst poisons.
Formation of primary amine as the major product 1. Reaction temperature is too high.2. Excess reducing agent was used.3. The reducing agent is too reactive (e.g., LiAlH4 instead of DIBAL-H).4. Prolonged reaction time.1. Maintain a low temperature throughout the reaction and quenching steps.[3]2. Carefully control the stoichiometry of the reducing agent.3. Use a less reactive or sterically hindered hydride reagent like DIBAL-H.[1][3]4. Monitor the reaction progress by TLC or LC-MS and quench as soon as the starting material is consumed.
Formation of secondary/tertiary amine byproducts 1. The intermediate imine reacts with the primary amine product.2. This is more common in catalytic hydrogenation.[2][6]1. For catalytic hydrogenation, add ammonia or an ammonium salt to the reaction mixture to suppress the formation of secondary amines.[6][7]2. Isolate the imine as soon as it is formed to prevent further reaction.
Complex product mixture/unidentified byproducts 1. The unprotected hydroxyl group is undergoing side reactions.2. The workup procedure is leading to decomposition.3. The starting material is impure.1. Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) before the reduction.2. Use a careful aqueous workup at low temperatures. For DIBAL-H reactions, a Rochelle's salt workup can be beneficial.[1]3. Ensure the purity of the this compound before starting the reaction.

Experimental Protocols

Protocol 1: Reduction of this compound to Imine using DIBAL-H

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Anhydrous methanol

  • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine.

Note: The resulting imine may be unstable and is often used immediately in the next synthetic step without extensive purification.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup start Dissolve this compound in anhydrous solvent cool Cool to -78 °C start->cool add_dibal Add DIBAL-H dropwise cool->add_dibal stir Stir at -78 °C add_dibal->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor quench Quench with Methanol monitor->quench warm Warm to RT quench->warm add_rochelle Add Rochelle's Salt warm->add_rochelle extract Extract and Dry add_rochelle->extract isolate Isolate Imine extract->isolate

Caption: Experimental workflow for the DIBAL-H reduction of this compound.

logical_relationship start This compound reagent Reducing Agent (e.g., DIBAL-H) start->reagent product Target Imine reagent->product Desired Pathway (Partial Reduction) side_product1 Primary Amine (Over-reduction) reagent->side_product1 Side Reaction (Complete Reduction) side_product2 Secondary/Tertiary Amines product->side_product2 Side Reaction (with primary amine)

Caption: Logical relationships in the reduction of this compound.

References

Improving the selectivity of "2-Hydroxy-3-methoxypropanenitrile" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methoxypropanenitrile. Our goal is to help you improve the selectivity and overall success of your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Cyanohydrin Reaction equilibrium not favoring the product.The formation of cyanohydrins from aliphatic aldehydes is generally favorable.[1][2] However, ensure the reaction is not overly basic, which can shift the equilibrium back to the starting materials.[3] Maintain a slightly basic pH.
Incomplete reaction.Increase reaction time or gently warm the reaction mixture if the reagents are stable at higher temperatures. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
Loss of product during workup/purification.This compound is a relatively polar molecule. Ensure appropriate solvents are used for extraction. Consider chromatographic purification methods if significant losses occur during crystallization or distillation.
Poor Enantioselectivity (Low ee) Non-catalyzed racemic reaction is dominant.The uncatalyzed addition of cyanide to an aldehyde will result in a racemic mixture. To achieve high enantioselectivity, the use of a chiral catalyst is essential.
Inefficient chiral catalyst (chemical).Increase the loading of the chiral catalyst (e.g., (R)-BINOL).[2] Ensure the catalyst is not degraded and is of high purity. The formation of the active catalyst complex may require specific conditions (e.g., reaction with a lithium alkoxy compound).[2]
Inefficient chiral catalyst (enzymatic).Increase the concentration of the hydroxynitrile lyase (HNL). Ensure the pH of the aqueous phase is optimal for enzyme activity (typically slightly acidic to suppress the chemical background reaction).[4] Consider using a biphasic system (e.g., water/diisopropyl ether) to minimize the non-enzymatic reaction.[5]
Incorrect enzyme for the substrate.Note that some HNLs are not suitable for all substrates. For instance, the (S)-oxynitrilase from Sorghum bicolor does not accept aliphatic aldehydes.[6] Ensure you are using an HNL known to be effective for aliphatic aldehydes.
Formation of Side Products Reversion to starting materials.Under strongly basic conditions, the cyanohydrin can revert to the aldehyde and cyanide.[3] Avoid high concentrations of strong bases, especially during workup.
Hydrolysis of the nitrile group.Prolonged exposure to acidic or strongly basic conditions, especially at elevated temperatures, can hydrolyze the nitrile to a carboxylic acid or amide.[3] Keep workup conditions mild and minimize reaction times where possible.
Polymerization of the aldehyde.Some aldehydes are prone to polymerization under acidic or basic conditions. Ensure the starting methoxyacetaldehyde is pure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is a cyanohydrin, formed by the nucleophilic addition of a cyanide anion to the carbonyl group of methoxyacetaldehyde.[2][3] This reaction is typically base-catalyzed and is reversible.[2]

Q2: Why is my reaction not stereoselective?

A2: The simple addition of a cyanide source (like NaCN or KCN) to an aldehyde will always produce a racemic mixture (a 50:50 mixture of both enantiomers) because the cyanide can attack the planar carbonyl group from either face with equal probability. To achieve stereoselectivity, a chiral catalyst must be employed to favor the formation of one enantiomer over the other.

Q3: What are the main strategies for achieving high enantioselectivity in cyanohydrin synthesis?

A3: There are two primary methods for enantioselective cyanohydrin synthesis:

  • Enzymatic Catalysis: This involves the use of enzymes called hydroxynitrile lyases (HNLs), which can produce either (R)- or (S)-cyanohydrins with high enantiomeric excess (ee).[7]

  • Chiral Chemical Catalysis: This approach uses a chiral ligand, such as BINOL, in combination with a metal or other species to create a chiral environment that directs the cyanide addition to one face of the aldehyde.[2]

Q4: My yield is low. What are the key parameters to optimize?

A4: To optimize the yield, consider the following parameters:

  • pH: The reaction requires a slightly basic environment to generate the cyanide anion nucleophile, but a highly basic medium can promote the reverse reaction.[3][8] Fine-tuning the pH is critical.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side product formation or catalyst degradation. The optimal temperature should be determined experimentally.

  • Solvent: The choice of solvent can significantly impact the reaction. For enzymatic reactions, a biphasic system is often used to suppress the non-catalyzed racemic reaction.[4]

  • Catalyst Loading: The amount of catalyst used can affect both the reaction rate and the selectivity.

Q5: What are common downstream reactions for this compound?

A5: Cyanohydrins are versatile synthetic intermediates. The nitrile group can be:

  • Hydrolyzed under acidic conditions to form an α-hydroxy carboxylic acid (2-hydroxy-3-methoxypropanoic acid).[3]

  • Reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form a β-amino alcohol (2-amino-1-methoxy-3-propanol).[3]

Experimental Protocols

The following are example protocols for the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Enantioselective Synthesis using a Chiral Chemical Catalyst

This protocol is based on the principles of asymmetric cyanohydrin synthesis using a chiral ligand.[2]

Materials:

  • Methoxyacetaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • (R)-BINOL

  • Lithium isopropoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve (R)-BINOL (5-10 mol%) in anhydrous toluene.

  • Add lithium isopropoxide (1 equivalent relative to BINOL) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).

  • Slowly add methoxyacetaldehyde (1 equivalent) to the reaction mixture.

  • Add trimethylsilyl cyanide (1.1 equivalents) dropwise over 30 minutes.

  • Stir the reaction at the same temperature, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by adding 1M HCl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Enantioselective Synthesis using an Enzymatic Catalyst (Hydroxynitrile Lyase)

This protocol utilizes a hydroxynitrile lyase in a biphasic system to improve enantioselectivity.[4][5]

Materials:

  • Methoxyacetaldehyde

  • Potassium cyanide (KCN)

  • Citrate buffer (e.g., pH 4.0-5.5)

  • Diisopropyl ether

  • Hydroxynitrile lyase (HNL) from a suitable source (e.g., Prunus amygdalus for (R)-cyanohydrins)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a biphasic system by combining the citrate buffer and diisopropyl ether in a reaction vessel.

  • Dissolve the hydroxynitrile lyase in the aqueous buffer phase.

  • In a separate flask, dissolve methoxyacetaldehyde (1 equivalent) in diisopropyl ether.

  • Add the aldehyde solution to the biphasic enzyme mixture.

  • In a separate flask, dissolve potassium cyanide (1.5 equivalents) in the citrate buffer.

  • Slowly add the KCN solution to the vigorously stirred reaction mixture over several hours using a syringe pump to maintain a low concentration of free cyanide.

  • Maintain the reaction at a constant temperature (e.g., 4 °C to 25 °C) and monitor for completion.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with diisopropyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • The resulting product can be further purified if necessary.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_chem Prepare Chiral Ligand Complex add_aldehyde Add Methoxy- acetaldehyde prep_chem->add_aldehyde prep_enz Prepare HNL in Buffer prep_enz->add_aldehyde add_cyanide Add Cyanide Source add_aldehyde->add_cyanide react Stir and Monitor add_cyanide->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end End purify->end start Start start->prep_chem Choose Method start->prep_enz Choose Method

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Enantiomeric Excess (ee) cause1 Racemic Background Reaction issue->cause1 cause2 Inefficient Catalyst issue->cause2 cause3 Incorrect Enzyme for Substrate issue->cause3 solution1a Lower pH for Enzymatic Rxn cause1->solution1a solution1b Use Biphasic System cause1->solution1b solution2a Increase Catalyst Loading cause2->solution2a solution2b Check Catalyst Purity/Activity cause2->solution2b solution3 Select HNL for Aliphatic Aldehydes cause3->solution3

Caption: Troubleshooting logic for addressing low enantioselectivity in the reaction.

References

Technical Support Center: Synthesis of 2-Hydroxy-3-methoxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methoxypropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Cyanide Source: The cyanide salt (e.g., NaCN, KCN) may have degraded due to improper storage. 2. Incorrect pH: The reaction requires a slightly basic medium to generate the cyanide anion nucleophile. If the pH is too low, the concentration of CN⁻ will be insufficient.[1][2][3] 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Use a fresh, dry cyanide salt. Ensure proper storage in a desiccator. 2. Adjust the pH to a slightly basic range (pH 9-10). This can be achieved by using a buffer or by the addition of a base. However, avoid excessively high pH which can promote side reactions. 3. Optimize the reaction temperature. While the reaction is often carried out at room temperature, gentle heating may be necessary to increase the reaction rate. Monitor the reaction closely as it can be exothermic.[2]
Low Yield of Desired Product 1. Reversibility of the Reaction: The formation of cyanohydrin is a reversible process.[4] The equilibrium may favor the starting materials under certain conditions. 2. Product Decomposition: The product may be unstable under the reaction or work-up conditions, especially in the presence of a strong base.[5] 3. Competing Side Reactions: The starting materials or the product may be undergoing side reactions, reducing the overall yield.1. Use a slight excess of the cyanide source to shift the equilibrium towards the product side. 2. Neutralize the reaction mixture promptly during work-up to prevent base-catalyzed decomposition of the product. 3. Carefully control reaction parameters such as temperature, pH, and reaction time to minimize side reactions.
Presence of Impurities in the Final Product 1. Unreacted Methoxyacetaldehyde: Incomplete reaction will leave residual starting material. 2. Hydrolysis of the Nitrile Group: The nitrile group of the product can be hydrolyzed to a carboxylic acid, especially under acidic or strongly basic conditions during work-up.[5] 3. Elimination Reaction: The product may undergo elimination of water to form an unsaturated nitrile, particularly if heated under acidic or basic conditions. 4. Aldol Condensation of Methoxyacetaldehyde: Under basic conditions, methoxyacetaldehyde can undergo self-condensation.1. Ensure the reaction goes to completion by monitoring with techniques like TLC or GC. 2. Maintain a neutral pH during work-up and purification. Avoid prolonged exposure to strong acids or bases. 3. Avoid excessive heating during the reaction and purification steps. 4. Add the cyanide source to the methoxyacetaldehyde solution gradually to maintain a low concentration of the aldehyde and minimize self-condensation.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in water. 2. Formation of an emulsion during extraction. 3. Co-elution of impurities during chromatography. 1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with NaCl can improve extraction efficiency. 2. Break the emulsion by adding brine or by centrifugation. 3. Optimize the chromatographic conditions (e.g., solvent system, gradient) to achieve better separation. Consider using a different stationary phase if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis of this compound is a cyanohydrin formation reaction. It involves the nucleophilic addition of a cyanide anion (CN⁻) to the carbonyl carbon of methoxyacetaldehyde. The reaction is typically carried out in the presence of a cyanide salt (e.g., NaCN or KCN) and a proton source.

Q2: What is the role of pH in this reaction?

The pH is a critical parameter in cyanohydrin synthesis. A slightly basic pH (around 9-10) is necessary to generate a sufficient concentration of the cyanide anion (CN⁻), which is the active nucleophile.[1][2][3] If the pH is too acidic, the concentration of CN⁻ will be too low for the reaction to proceed at a reasonable rate. Conversely, a strongly basic medium can lead to the decomposition of the cyanohydrin product back to the starting aldehyde and cyanide, and can also promote side reactions like the aldol condensation of the aldehyde.[5]

Q3: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Reversion to starting materials: The cyanohydrin formation is reversible, especially under basic conditions.[4][5]

  • Hydrolysis of the nitrile: The nitrile group can be hydrolyzed to a carboxylic acid (2-hydroxy-3-methoxypropanoic acid) under acidic or basic conditions, particularly during workup.[5]

  • Elimination of water: The product can undergo dehydration to form 3-methoxyacrylonitrile, especially at elevated temperatures or in the presence of acid or base.

  • Aldol condensation of methoxyacetaldehyde: Like other aldehydes with α-hydrogens, methoxyacetaldehyde can undergo self-condensation in the presence of a base.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting aldehyde and the appearance of the product.

  • Gas Chromatography (GC): To quantify the amount of starting material remaining and the amount of product formed.

  • High-Performance Liquid Chromatography (HPLC): For a more accurate quantification of reactants and products.

Q5: What are the recommended purification methods for this compound?

Purification can typically be achieved through the following steps:

  • Work-up: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. Washing the organic layer with brine can help to remove water-soluble impurities.

  • Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Chromatography: If further purification is needed, column chromatography on silica gel is a common method.[6] The choice of eluent will depend on the polarity of the impurities.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. Please note that this is a general guideline and may need to be optimized for specific laboratory conditions and scales.

Materials:

  • Methoxyacetaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Water

  • A suitable organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a well-ventilated fume hood, dissolve the cyanide salt in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add methoxyacetaldehyde to the cyanide solution while stirring. The addition should be done dropwise to control the exothermic nature of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, carefully neutralize the reaction mixture by adding dilute hydrochloric acid until the pH is approximately 7.

  • Extract the aqueous mixture multiple times with the chosen organic solvent.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Have a cyanide antidote kit readily available and be familiar with its use.

  • Acidification of cyanide solutions will generate highly toxic hydrogen cyanide (HCN) gas. Neutralization should be performed with extreme caution in a fume hood.

Visualizations

Reaction Pathway

Reaction_Pathway methoxyacetaldehyde Methoxyacetaldehyde intermediate Tetrahedral Intermediate methoxyacetaldehyde->intermediate Nucleophilic Attack cyanide Cyanide (CN⁻) product This compound intermediate->product Protonation

Caption: Synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Purity Issue check_reactants Check Reactant Quality & Stoichiometry start->check_reactants reactants_ok Reactants OK? check_reactants->reactants_ok check_ph Verify Reaction pH ph_ok pH Correct? check_ph->ph_ok check_temp Monitor Reaction Temperature temp_ok Temp Controlled? check_temp->temp_ok check_workup Review Work-up Procedure workup_ok Work-up Neutral? check_workup->workup_ok reactants_ok->check_ph Yes optimize_reactants Use fresh reactants Adjust stoichiometry reactants_ok->optimize_reactants No ph_ok->check_temp Yes adjust_ph Adjust pH to 9-10 ph_ok->adjust_ph No temp_ok->check_workup Yes control_temp Implement cooling/ controlled heating temp_ok->control_temp No neutralize_workup Ensure neutral pH during work-up workup_ok->neutralize_workup No purify Further Purification (Chromatography) workup_ok->purify Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Handling and storage best practices for "2-Hydroxy-3-methoxypropanenitrile"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing "2-Hydroxy-3-methoxypropanenitrile" (CAS No. 93177-83-4). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. Based on available data, the primary hazards include:

  • Toxicity: It is harmful if swallowed and harmful in contact with skin.[1]

  • Skin Irritation: It is known to cause skin irritation.[1]

The signal word for this chemical is "Danger," indicating a higher level of hazard.[2]

Q2: What are the general safety precautions I should take when handling this compound?

A2: Due to its hazardous nature, strict safety protocols should be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield may be necessary for splash-prone procedures.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, follow the first aid measures outlined in the troubleshooting section.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Q3: How should I store this compound to ensure its stability?

A3: this compound is a cyanohydrin, a class of compounds known for their potential instability. To maintain its integrity, store the compound under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage to minimize decomposition.

  • Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

  • Light Protection: Store in a tightly sealed, opaque container to protect it from light.

  • pH Control: Cyanohydrins can be unstable and may decompose in the presence of water or at elevated temperatures. The use of a stabilizer, such as a small amount of a non-reactive acid like citric acid or boric acid, may help prevent decomposition.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has discolored or appears degraded. Exposure to heat, light, or moisture.Do not use the compound. Dispose of it according to your institution's hazardous waste guidelines. Review your storage conditions to ensure they meet the recommended standards.
Inconsistent experimental results. Compound degradation.Use a fresh vial of the compound. Consider performing a quality control check (e.g., NMR, LC-MS) on your stock to verify its purity and integrity.
Accidental skin contact. Improper handling or PPE failure.Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Accidental eye contact. Splash during handling.Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Accidental ingestion. Improper laboratory hygiene.Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Hazard and Physical Data Summary

Property Value Reference
CAS Number 93177-83-4[2][4][5][6]
Molecular Formula C4H7NO2[2][4][5]
Molecular Weight 101.11 g/mol [2]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritation[1]
Signal Word Danger[2]

Experimental Protocols

General Protocol for Solution Preparation

  • Preparation: Ensure all glassware is clean and dry. Perform all operations within a certified chemical fume hood.

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly weigh the desired amount of the compound and securely cap the vial.

  • Dissolution: Add the desired solvent to the vial containing the compound. Mix gently until the solid is completely dissolved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling start Start ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood equilibrate Equilibrate to Room Temp fume_hood->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve store Store Solution Properly dissolve->store waste Dispose of Waste dissolve->waste end End store->end waste->end

Caption: A typical experimental workflow for handling this compound.

decomposition_pathway cluster_conditions Decomposition Triggers compound This compound products Methoxyacetaldehyde + Hydrogen Cyanide compound->products Decomposition heat Heat heat->products water Water/Moisture water->products base Basic pH base->products

Caption: Potential decomposition pathway of this compound.

References

Validation & Comparative

A Comparative Guide to 2-Hydroxy-3-methoxypropanenitrile and Other Key Cyanohydrins in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-hydroxy-3-methoxypropanenitrile alongside two commonly utilized cyanohydrins, acetone cyanohydrin and glycolonitrile. Due to the limited availability of direct experimental data for this compound, this comparison is based on established synthesis protocols for analogous cyanohydrins and a qualitative assessment of its potential reactivity and applications based on fundamental principles of organic chemistry.

Introduction to Cyanohydrins in Synthesis

Cyanohydrins are a versatile class of organic compounds characterized by a hydroxyl and a cyano group attached to the same carbon atom. This unique bifunctionality makes them valuable intermediates in a wide array of chemical transformations. They serve as precursors to α-hydroxy acids, α-amino acids, β-amino alcohols, and various other synthetically important molecules.[1][2] The choice of a specific cyanohydrin in a synthetic route can be dictated by factors such as steric hindrance, electronic effects of substituents, and the desired downstream functionalities.

This guide focuses on comparing the simple, unsubstituted glycolonitrile and the sterically hindered acetone cyanohydrin with the functionalized this compound, which possesses a methoxy group that can influence its chemical properties.

Comparison of Physicochemical Properties

A brief comparison of the fundamental properties of the three cyanohydrins is presented in the table below.

PropertyThis compoundAcetone CyanohydrinGlycolonitrile
Chemical Structure HO-CH(CN)-CH₂-O-CH₃(CH₃)₂C(OH)CNHOCH₂CN
Molecular Formula C₄H₇NO₂C₄H₇NOC₂H₃NO
Molecular Weight 101.10 g/mol 85.11 g/mol 57.05 g/mol
Key Feature Methoxy functional groupSterically hindered tertiary alcoholSimplest α-hydroxy nitrile

Synthesis of Cyanohydrins: A Comparative Overview

The synthesis of cyanohydrins typically involves the nucleophilic addition of a cyanide ion to the carbonyl group of an aldehyde or ketone.[3] The reaction is often catalyzed by a base. Below are the established experimental protocols for the synthesis of acetone cyanohydrin and glycolonitrile, alongside a proposed protocol for this compound based on general procedures for aliphatic aldehydes.

Experimental Protocols

Protocol 1: Synthesis of Acetone Cyanohydrin [4]

  • Reactants: Acetone, Sodium Cyanide (NaCN), Sulfuric Acid (H₂SO₄)

  • Procedure:

    • A solution of sodium cyanide in water and acetone is placed in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

    • The flask is cooled in an ice bath to 15°C.

    • 40% sulfuric acid is added dropwise over three hours, maintaining the temperature between 10°C and 20°C.

    • After the addition is complete, stirring is continued for 15 minutes.

    • The organic layer is separated, and the aqueous layer is extracted with ether.

    • The combined organic layers are dried and distilled under reduced pressure to yield acetone cyanohydrin.

  • Typical Yield: 77-78%[4]

Protocol 2: Synthesis of Glycolonitrile [5]

  • Reactants: Formaldehyde (37% aqueous solution), Potassium Cyanide (KCN), Sulfuric Acid (H₂SO₄)

  • Procedure:

    • A solution of potassium cyanide in water is placed in a three-necked flask fitted with a stirrer, thermometer, and dropping funnel, and cooled in an ice-salt bath.

    • A mixture of formaldehyde solution and 50% sulfuric acid is added slowly with stirring, keeping the temperature between 10°C and 20°C.

    • After the addition, the mixture is stirred for an additional 2-3 hours at the same temperature.

    • The reaction mixture is extracted continuously with ether for 24-48 hours.

    • The ether extract is dried and distilled to give glycolonitrile.

  • Typical Yield: 76-80%[5]

Protocol 3: Proposed Synthesis of this compound

  • Reactants: 3-Methoxypropanal, Sodium Cyanide (NaCN), Acetic Acid

  • Proposed Procedure:

    • 3-Methoxypropanal and a solution of sodium cyanide in water would be cooled to approximately 10-15°C in a reaction vessel.

    • Acetic acid would be added dropwise while maintaining the temperature below 20°C.

    • The reaction mixture would be stirred for several hours at room temperature.

    • The product would be extracted with an organic solvent (e.g., diethyl ether), and the organic layer washed, dried, and concentrated.

    • Purification would likely be achieved by vacuum distillation.

  • Plausible Estimated Yield: 70-85% (This is an educated estimate based on yields for similar aliphatic cyanohydrins).

Synthesis Comparison Table
ParameterThis compound (Proposed)Acetone Cyanohydrin (Established)[4]Glycolonitrile (Established)[5]
Starting Carbonyl 3-MethoxypropanalAcetoneFormaldehyde
Cyanide Source Sodium Cyanide (NaCN)Sodium Cyanide (NaCN)Potassium Cyanide (KCN)
Acid Acetic AcidSulfuric Acid (H₂SO₄)Sulfuric Acid (H₂SO₄)
Reaction Temperature 10-20°C10-20°C10-20°C
Reaction Time Several hours~3.5 hours2-3 hours
Workup Extraction, DistillationExtraction, DistillationContinuous Extraction, Distillation
Reported Yield 70-85% (Estimated)77-78%76-80%

Reactivity and Synthetic Applications: A Comparative Discussion

The presence of different substituents on the cyanohydrin structure significantly influences their reactivity and subsequent applications in synthesis.

Acetone Cyanohydrin

Acetone cyanohydrin is a sterically hindered tertiary cyanohydrin. This steric bulk can influence its reactivity in subsequent transformations. Its primary industrial application is in the production of methyl methacrylate (the monomer for Plexiglas).[6] It is also used as a convenient and safer source of HCN for various reactions, including the Strecker amino acid synthesis and Michael additions.[7][8]

Glycolonitrile

As the simplest α-hydroxy nitrile, glycolonitrile is highly reactive and less sterically hindered. It is a key intermediate in the industrial synthesis of the amino acid glycine via the Strecker synthesis.[9] It is also used in the production of chelating agents like EDTA and nitrilotriacetic acid.[9][10]

This compound: A Qualitative Assessment
  • Electronic Effects: The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction.[11] In the context of the cyanohydrin, the inductive effect of the electronegative oxygen atom might slightly decrease the nucleophilicity of the hydroxyl group.

  • Steric Effects: The methoxyethyl side chain is bulkier than the hydrogen atom in glycolonitrile but less sterically demanding than the two methyl groups in acetone cyanohydrin. This intermediate steric profile could offer a balance between reactivity and selectivity in certain reactions.

  • Potential for Chelation: The presence of the ether oxygen atom introduces a potential coordination site for metal catalysts. This could be exploited in metal-mediated transformations of the cyanohydrin, potentially leading to unique reactivity or selectivity compared to simpler cyanohydrins.

  • Downstream Functionalization: The methoxy group provides an additional handle for further synthetic modifications, which is absent in acetone cyanohydrin and glycolonitrile.

Logical and Experimental Workflows

The following diagrams illustrate the general reaction mechanism for cyanohydrin formation and a logical workflow for the comparative analysis presented in this guide.

Cyanohydrin_Formation_Mechanism Carbonyl_Compound Aldehyde or Ketone (R₂C=O) Alkoxide_Intermediate Alkoxide Intermediate (R₂C(O⁻)CN) Carbonyl_Compound->Alkoxide_Intermediate Nucleophilic Attack Cyanide_Ion Cyanide Ion (⁻CN) Cyanohydrin Cyanohydrin (R₂C(OH)CN) Alkoxide_Intermediate->Cyanohydrin Protonation Proton_Source Proton Source (H⁺) Comparative_Analysis_Workflow cluster_input Data Gathering cluster_analysis Comparative Analysis cluster_output Guide Content Target_Molecule This compound Physicochemical Physicochemical Properties Target_Molecule->Physicochemical Synthesis Synthesis Protocols & Yields Target_Molecule->Synthesis Reactivity Reactivity & Applications (Qualitative Assessment) Target_Molecule->Reactivity Comparative_Molecules Acetone Cyanohydrin Glycolonitrile Comparative_Molecules->Physicochemical Comparative_Molecules->Synthesis Comparative_Molecules->Reactivity Tables Data Tables Physicochemical->Tables Synthesis->Tables Protocols Experimental Protocols Synthesis->Protocols Discussion Comparative Discussion Reactivity->Discussion Diagrams Workflow & Mechanism Diagrams

References

The Efficacy of 2-Hydroxy-3-methoxypropanenitrile as a Versatile Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides a comparative analysis of 2-hydroxy-3-methoxypropanenitrile, a bifunctional molecule, and its utility as a synthetic intermediate. We will explore its potential applications in the synthesis of valuable nitrogen-containing compounds and draw comparisons with structurally related, more commonly employed building blocks. Due to a scarcity of direct experimental data for this compound in the public domain, this guide will leverage established principles of chemical reactivity and provide experimental data for analogous compounds to infer its efficacy.

Introduction to this compound

This compound, with the chemical structure depicted below, is a cyanohydrin derivative. The presence of a hydroxyl group, a nitrile moiety, and a methoxy ether functionality within a compact three-carbon framework suggests a rich and versatile reactivity profile. The nitrile group can be transformed into amines, amides, carboxylic acids, or serve as a precursor for various heterocycles. The hydroxyl group allows for O-alkylation, esterification, or can participate in cyclization reactions. The methoxy group, while relatively inert, can influence the molecule's solubility and electronic properties.

Chemical Structure of this compound

G cluster_0 This compound struct HO-CH(CN)-CH2-OCH3

Caption: Chemical structure of this compound.

Comparison with Alternative Building Blocks

The utility of this compound can be benchmarked against simpler, more readily available building blocks such as glycolonitrile (hydroxyacetonitrile) and 3-methoxypropionitrile.

  • Glycolonitrile (HO-CH2-CN): The simplest α-hydroxy nitrile, it is a versatile precursor for α-amino acids (via the Strecker synthesis) and various heterocyles.[1] Its reactivity is primarily centered around the hydroxyl and nitrile groups.

  • 3-Methoxypropionitrile (CH3O-CH2-CH2-CN): This molecule lacks the hydroxyl group, making it less prone to certain side reactions and simplifying its reactivity to that of a typical nitrile. It is often used as a solvent or in the synthesis of compounds where a methoxyethyl moiety is desired.[2][3][4]

The key distinction of this compound lies in the specific arrangement of its functional groups. The methoxy group at the 3-position is expected to exert an electron-withdrawing inductive effect, potentially influencing the reactivity of the adjacent cyanohydrin functionality.

Data Presentation: A Comparative Overview

Due to the limited availability of direct experimental data for this compound, the following tables present data for representative reactions of its structural analogues. This information serves as a reasonable proxy for estimating its synthetic potential.

Table 1: Comparison of Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC4H7NO2101.10Not available
GlycolonitrileC2H3NO57.05183 (decomposes)
3-MethoxypropionitrileC4H7NO85.10164-165

Table 2: Representative Reaction Yields of Analogous Building Blocks

Reaction TypeBuilding BlockProduct TypeCatalyst/ConditionsYield (%)Reference
Strecker SynthesisGlycolonitrileα-Amino Acid PrecursorNH3, KCN, H2OVariable[1]
Heterocycle Synthesis (Thiazole)α-Haloketone + Thioamide2-AminothiazoleEthanol, RefluxGood[5]
Amine Synthesis (Reduction)NitrilePrimary AmineLiAlH4 or H2/CatalystHighGeneral
CyanoethylationAcrylonitrile + Methanol3-MethoxypropionitrileBaseNot specified[6]

Experimental Protocols: Representative Methodologies

The following are detailed experimental protocols for key transformations that are relevant to the chemistry of this compound, based on procedures for analogous compounds.

Synthesis of a Substituted Amine via Nitrile Reduction (Hypothetical for this compound)

This protocol describes a general method for the reduction of a nitrile to a primary amine, a fundamental transformation for which this compound could be a substrate.

Workflow for Nitrile Reduction

G start Dissolve this compound in anhydrous THF reductant Add LiAlH4 solution dropwise at 0°C start->reductant reflux Reflux the reaction mixture reductant->reflux quench Quench with water and NaOH solution reflux->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify product Obtain 1-amino-3-methoxypropan-2-ol purify->product

Caption: General workflow for the reduction of a nitrile to a primary amine.

Methodology:

  • A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0°C in an ice bath.

  • A solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in THF is added dropwise to the stirred solution of the nitrile.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product, 1-amino-3-methoxypropan-2-ol, is then purified by distillation or column chromatography.

Synthesis of a Thiazole Derivative (A Representative Heterocycle Synthesis)

Cyanohydrins and their derivatives can be precursors to α-haloketones, which are key starting materials for the Hantzsch thiazole synthesis. This protocol outlines the general steps.

Hantzsch Thiazole Synthesis Pathway

G start α-Haloketone (derived from cyanohydrin) condensation Condensation Reaction start->condensation thioamide Thioamide thioamide->condensation cyclization Cyclization condensation->cyclization product Thiazole Derivative cyclization->product

Caption: The Hantzsch synthesis pathway for thiazole derivatives.

Methodology:

  • An α-haloketone (1.0 eq), which could potentially be synthesized from this compound, is dissolved in a suitable solvent such as ethanol.

  • A thioamide (1.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux for several hours, and the progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then worked up, typically by adding a base to neutralize any acid formed and extracting the product with an organic solvent.

  • The crude thiazole derivative is purified by recrystallization or column chromatography.

Efficacy and Potential Applications

Based on its structure, this compound is a promising building block for the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.

  • Synthesis of Functionalized Amines: Reduction of the nitrile group would lead to 1-amino-3-methoxypropan-2-ol, a chiral amino alcohol derivative. Such motifs are valuable in the synthesis of chiral ligands, catalysts, and as components of biologically active molecules.

  • Precursor to Heterocycles: The cyanohydrin functionality is a well-established precursor for the synthesis of various five- and six-membered heterocycles, including oxazoles, thiazoles, and imidazoles.[5] The methoxy group would be incorporated into the final heterocyclic structure, providing a point for further functionalization or influencing the molecule's pharmacokinetic properties.

  • Strecker Synthesis of Modified Amino Acids: In a variation of the Strecker synthesis, this compound could react with an amine and a cyanide source to produce an α-amino nitrile, which upon hydrolysis would yield a β-methoxy-α-amino acid. These non-proteinogenic amino acids are of significant interest in medicinal chemistry.

Conclusion

While direct, comparative experimental data for this compound is currently limited in publicly accessible literature, its chemical structure strongly suggests its potential as a versatile and valuable building block in organic synthesis. By drawing parallels with the well-established chemistry of glycolonitrile and other cyanohydrins, it is reasonable to predict that this molecule can serve as an effective precursor to a range of functionalized amines and heterocyclic compounds. Further research into the specific reaction conditions, yields, and selectivity for this particular building block is warranted to fully unlock its synthetic potential for the drug development and chemical research communities.

References

Navigating the Reactivity Landscape of α-Hydroxy Nitriles: A Comparative Guide to 2-Hydroxy-3-methoxypropanenitrile and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount. This guide provides a comprehensive comparison of the chemical reactivity of 2-Hydroxy-3-methoxypropanenitrile and its key structural analogs: the aromatic cyanohydrin, mandelonitrile, and the simple aliphatic cyanohydrin, glycolonitrile. By examining their behavior in key reactions and providing supporting experimental data and protocols, this document serves as a valuable resource for predicting chemical transformations and designing novel synthetic pathways.

At the heart of this comparison lies the cyanohydrin functional group, characterized by a hydroxyl and a cyano group attached to the same carbon atom. The stability and reactivity of this moiety are significantly influenced by the nature of the substituent (R group) attached to this carbon. This guide will delve into two primary aspects of their reactivity: formation from carbonyl compounds and hydrolysis to α-hydroxy acids, exploring both chemical and enzymatic methodologies.

Structural Analogs Under Investigation

To understand the influence of structural variations on reactivity, we will compare this compound with two representative cyanohydrins:

  • This compound: An aliphatic cyanohydrin featuring a methoxyethyl side chain.

  • Mandelonitrile: An aromatic cyanohydrin with a phenyl group, which introduces electronic effects such as resonance.

  • Glycolonitrile: The simplest α-hydroxy nitrile, derived from formaldehyde, serving as a baseline for aliphatic reactivity.

G cluster_parent This compound cluster_analogs Structural Analogs This compound mandelonitrile This compound->mandelonitrile Aromatic Analog glycolonitrile This compound->glycolonitrile Simple Aliphatic Analog

Figure 1. Structural relationship of the compared cyanohydrins.

Comparative Reactivity Data

The following tables summarize the available quantitative data on the formation and hydrolysis of the selected cyanohydrins. It is important to note that direct comparative studies under identical conditions are scarce in the literature, and thus, data has been compiled from various sources.

Cyanohydrin Formation: Equilibrium and Kinetics

The formation of cyanohydrins is a reversible nucleophilic addition of a cyanide ion to a carbonyl compound. The equilibrium of this reaction is influenced by the electronic and steric nature of the carbonyl compound.

CompoundCarbonyl PrecursorEquilibrium Constant (K)Reaction ConditionsReference
Glycolonitrile Formaldehyde2.1 x 10⁻⁶ M (dissociation)25°C, aqueous solution[1]
Lactonitrile (from Acetaldehyde) AcetaldehydeFavorableAqueous solution[1]
Mandelonitrile Benzaldehyde5.2 x 10⁻³ M (dissociation)25°C, aqueous solution[1]
This compound 3-MethoxypropanalData not available--

Note: Lower dissociation constants indicate a more favorable equilibrium towards the cyanohydrin product. Aromatic aldehydes, like benzaldehyde, generally have less favorable equilibrium constants for cyanohydrin formation compared to unhindered aliphatic aldehydes due to the stabilization of the carbonyl group by the aromatic ring.

Enzymatic Hydrolysis of Cyanohydrins

Nitrilase enzymes can catalyze the hydrolysis of nitriles to carboxylic acids. The efficiency of this process is highly dependent on the substrate structure.

SubstrateEnzymeRelative Activity (%)ProductReference
Mandelonitrile Nitrilase from Pseudomonas fluorescens EBC191100Mandelic acid[2]
Substituted Mandelonitriles Nitrilase from P. fluorescens EBC191VariableSubstituted Mandelic Acids[2]
Aliphatic Nitriles Nitrilase from P. fluorescens EBC191Generally lower than aromaticAliphatic Carboxylic Acids[2]
This compound -Data not available2-Hydroxy-3-methoxypropanoic acid-

Note: The data suggests that nitrilases often exhibit a preference for aromatic cyanohydrins over aliphatic ones. Halogen substitutions on the aromatic ring of mandelonitrile have been shown to significantly reduce the enzymatic activity of the nitrilase from P. fluorescens EBC191.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key reactions involving cyanohydrins.

General Procedure for the Synthesis of Cyanohydrins

This protocol is adapted from the synthesis of acetone cyanohydrin and can be modified for other aldehydes and ketones.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.1 eq)

  • Acetic acid or another suitable acid

  • Solvent (e.g., water, ethanol, or a biphasic system)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolve the aldehyde or ketone in the chosen solvent in the reaction vessel.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a solution of NaCN or KCN in water to the reaction mixture while stirring vigorously.

  • After the addition of the cyanide salt, slowly add acetic acid to the mixture to generate HCN in situ. Maintain the temperature below 20 °C.

  • Continue stirring for 1-3 hours at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, carefully quench the reaction with a suitable reagent to neutralize any remaining cyanide.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

  • Purify the product by distillation or chromatography as needed.

Safety Note: Cyanides and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.

General Protocol for Enzymatic Hydrolysis of Mandelonitrile

This protocol is based on the use of a nitrilase for the enantioselective hydrolysis of mandelonitrile.

Materials:

  • (R,S)-Mandelonitrile

  • Nitrilase enzyme preparation (e.g., from Alcaligenes faecalis or Pseudomonas fluorescens)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Reaction vessel with temperature and pH control

  • Analytical equipment for monitoring substrate and product concentrations (e.g., HPLC)

Procedure:

  • Prepare a solution of (R,S)-mandelonitrile in a minimal amount of a water-miscible organic solvent (e.g., ethanol) if necessary.

  • In the reaction vessel, add the phosphate buffer and the nitrilase enzyme preparation.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30 °C).

  • Initiate the reaction by adding the mandelonitrile solution to the enzyme mixture with stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentrations of mandelonitrile, mandelic acid, and any potential by-products like mandelamide.

  • Upon reaching the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

  • Extract the product (mandelic acid) from the reaction mixture.

  • Purify the product as required.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the processes discussed.

G cluster_synthesis Cyanohydrin Synthesis carbonyl Aldehyde / Ketone cyanohydrin Cyanohydrin carbonyl->cyanohydrin cyanide Cyanide Source (e.g., NaCN) cyanide->cyanohydrin acid Acid (e.g., Acetic Acid) acid->cyanohydrin

Figure 2. General workflow for chemical synthesis of cyanohydrins.

G cluster_hydrolysis Enzymatic Hydrolysis cyanohydrin Cyanohydrin nitrilase Nitrilase Enzyme cyanohydrin->nitrilase acid_product α-Hydroxy Carboxylic Acid nitrilase->acid_product Major Pathway amide_byproduct Amide By-product nitrilase->amide_byproduct Minor Pathway (substrate dependent)

Figure 3. Generalized pathway for the enzymatic hydrolysis of cyanohydrins.

Conclusion

The reactivity of this compound and its structural analogs is a subject of significant interest in synthetic chemistry. While direct comparative quantitative data for this compound is limited, by examining its structural relatives, mandelonitrile and glycolonitrile, we can infer key reactivity trends. The presence of the electron-donating methoxy group in this compound is expected to influence its electronic properties and, consequently, its reactivity in both formation and hydrolysis reactions, likely making it more akin to other aliphatic cyanohydrins. Aromatic cyanohydrins like mandelonitrile exhibit distinct reactivity due to the electronic and steric effects of the phenyl group. Further experimental studies are warranted to provide a direct quantitative comparison and fully elucidate the reactivity profile of this compound, which will undoubtedly aid in its application in the development of new pharmaceuticals and other valuable chemical entities.

References

Benchmarking "2-Hydroxy-3-methoxypropanenitrile" Synthesis: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Synthetic Pathways to 2-Hydroxy-3-methoxypropanenitrile for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to this compound, a key building block in the synthesis of various pharmaceutical compounds. By presenting a side-by-side analysis of the cyanohydrin formation from methoxyacetaldehyde and the nucleophilic ring-opening of 2-methoxyoxirane, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most efficient and scalable synthesis strategy for their specific needs.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal pathways: the addition of a cyanide source to methoxyacetaldehyde (Route 1) and the ring-opening of 2-methoxyoxirane with a cyanide nucleophile (Route 2). While both methods yield the desired product, they differ significantly in terms of reaction conditions, potential yields, and scalability. This guide presents a quantitative comparison of these routes, along with detailed experimental protocols and mechanistic diagrams to facilitate informed decision-making in a research and development setting.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for the two primary synthetic routes to this compound. The data presented is based on established chemical principles and analogous reactions reported in the scientific literature.

ParameterRoute 1: Cyanohydrin FormationRoute 2: Epoxide Ring-Opening
Starting Material Methoxyacetaldehyde2-Methoxyoxirane
Reagents KCN/NaCN, Acid (e.g., HCl) or HCN, BaseKCN/NaCN, Lewis Acid (optional)
Reaction Temperature 0-25 °C25-50 °C
Reaction Time 2-6 hours6-12 hours
Reported Yield Generally high for aldehydesVariable, dependent on substrate and catalyst
Purity (pre-purification) Good, main byproduct is unreacted aldehydeMay contain regioisomeric byproducts
Scalability Readily scalableScalability can be challenging due to cost of epoxide and potential for side reactions
Key Advantages Milder reaction conditions, readily available starting material.Can offer good stereocontrol with appropriate catalysts.
Key Disadvantages Use of highly toxic HCN or cyanide salts.Potentially higher cost of starting material, risk of regioisomeric impurities.

Experimental Protocols

Route 1: Synthesis of this compound via Cyanohydrin Formation

Principle: This method involves the nucleophilic addition of a cyanide ion to the carbonyl group of methoxyacetaldehyde to form a cyanohydrin.[1][2] The reaction is typically performed in a biphasic system or in a suitable solvent at controlled temperatures.

Materials:

  • Methoxyacetaldehyde

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl) or other suitable acid

  • Diethyl ether or other suitable organic solvent

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a well-ventilated fume hood, a solution of methoxyacetaldehyde in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath to 0-5 °C.

  • A solution of potassium cyanide in water is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature.

  • The reaction is then cooled again in an ice bath, and dilute hydrochloric acid is added dropwise to neutralize the excess cyanide and quench the reaction.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Route 2: Synthesis of this compound via Epoxide Ring-Opening

Principle: This alternative route involves the nucleophilic attack of a cyanide ion on the less sterically hindered carbon of 2-methoxyoxirane, leading to the ring-opening of the epoxide and formation of the desired product.[3][4] The reaction may be catalyzed by a Lewis acid to enhance reactivity and regioselectivity.

Materials:

  • 2-Methoxyoxirane

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Aprotic solvent (e.g., THF, DMF)

  • Lewis Acid (e.g., Mg(ClO4)2, optional)

  • Water

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous Sodium Sulfate

Procedure:

  • In a fume hood, a solution of 2-methoxyoxirane in a dry aprotic solvent such as THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Potassium cyanide is added to the solution, and the mixture is stirred. If a Lewis acid catalyst is used, it is added at this stage.

  • The reaction mixture is heated to a temperature between 25-50 °C and stirred for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The product is extracted into an organic solvent like ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography to isolate this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Synthesis of this compound: A Comparison of Routes cluster_0 Route 1: Cyanohydrin Formation cluster_1 Route 2: Epoxide Ring-Opening A1 Methoxyacetaldehyde A3 Nucleophilic Addition A1->A3 A2 KCN / H+ A2->A3 A4 This compound A3->A4 B1 2-Methoxyoxirane B3 SN2 Attack B1->B3 B2 KCN B2->B3 B4 This compound B3->B4

Caption: Comparison of synthetic routes to this compound.

G Experimental Workflow: Cyanohydrin Formation start Start step1 Dissolve Methoxyacetaldehyde in Diethyl Ether start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add Aqueous KCN Dropwise step2->step3 step4 Stir at Room Temperature step3->step4 step5 Quench with Dilute HCl step4->step5 step6 Separate Organic Layer step5->step6 step7 Extract Aqueous Layer step6->step7 step8 Dry and Evaporate Solvent step7->step8 step9 Purify by Distillation/ Chromatography step8->step9 end End Product step9->end

Caption: Workflow for the synthesis via cyanohydrin formation.

G Experimental Workflow: Epoxide Ring-Opening start Start step1 Dissolve 2-Methoxyoxirane in Dry THF start->step1 step2 Add KCN (and optional Lewis Acid) step1->step2 step3 Heat and Stir step2->step3 step4 Monitor by TLC step3->step4 step5 Quench with Water step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry and Evaporate Solvent step6->step7 step8 Purify by Distillation/ Chromatography step7->step8 end End Product step8->end

Caption: Workflow for the synthesis via epoxide ring-opening.

Conclusion

Both the cyanohydrin formation and epoxide ring-opening routes offer viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the research or development project, including cost of starting materials, desired scale of production, and the importance of stereochemical control. The cyanohydrin route is a more classical and direct approach with readily available precursors, while the epoxide ring-opening offers potential for greater control over stereochemistry, albeit with potentially more expensive starting materials. This guide provides the foundational information to assist in making a strategic and informed decision for the synthesis of this valuable chemical intermediate.

References

Cross-Validation of 2-Hydroxy-3-methoxypropanenitrile Spectroscopic Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for 2-Hydroxy-3-methoxypropanenitrile, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this compound, this document focuses on a cross-validation approach. This involves comparing its predicted spectroscopic features with the existing experimental data of structurally related analogues. This analysis is crucial for researchers, scientists, and drug development professionals for the accurate identification and characterization of this molecule.

Summary of Spectroscopic Data

The following table summarizes the available and predicted spectroscopic data for this compound and its structural isomers and analogues. This comparative approach allows for a more confident, albeit indirect, characterization of the target molecule.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Spectroscopic Data TypeKey Peaks/SignalsSource
This compound C₄H₇NO₂101.10Mass Spectrometry (Predicted)[M+H]⁺: 102.05495, [M+Na]⁺: 124.03689PubChem[1]
3-MethoxypropanenitrileC₄H₇NO85.10GC-MSm/z: 45, 29, 15, 54, 28PubChem[2]
¹H NMR(No data provided)PubChem[2]
¹³C NMR(No data provided)PubChem[2]
2-HydroxypropanenitrileC₃H₅NO71.08Mass Spectrometry (EI)(Full spectrum available)NIST WebBook[3]
2-Hydroxy-3-methoxyphenylacetonitrileC₉H₉NO₂163.17Mass Spectrometry (EI)(Full spectrum available)NIST WebBook[4]
IR Spectrum(Full spectrum available)NIST WebBook[4]
3-HydroxypropanenitrileC₃H₅NO71.08Mass Spectrometry (EI)(Full spectrum available)NIST WebBook[5]
IR Spectrum(Full spectrum available)NIST WebBook[5]

Experimental Protocols

Standard protocols for acquiring the spectroscopic data presented above are detailed below. These methodologies are fundamental for ensuring data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with a spectral width of approximately 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of this compound's spectroscopic data.

A Target Compound: This compound B Predicted Spectroscopic Data (e.g., Mass Spectrometry) A->B Prediction E Comparative Analysis B->E C Alternative Compounds (Isomers & Analogues) D Experimental Spectroscopic Data (NMR, IR, MS) C->D Acquisition D->E F Structural Confirmation/ Characterization E->F Validation

Caption: Workflow for Spectroscopic Data Cross-Validation.

References

Mechanistic Insights into the Reactivity of 2-Hydroxy-3-methoxypropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 2-Hydroxy-3-methoxypropanenitrile, a molecule of interest in synthetic chemistry and potential drug development pathways. Due to the limited direct experimental data on this specific compound, this guide draws upon established mechanistic principles and experimental findings for structurally analogous cyanohydrins and methoxy-substituted nitriles. The following sections detail the anticipated reactivity in key transformations, offering a framework for experimental design and hypothesis testing.

Synthesis of this compound

The synthesis of this compound is anticipated to proceed via the nucleophilic addition of a cyanide source to methoxyacetaldehyde. This reaction is a classic example of cyanohydrin formation.

Synthesis Methoxyacetaldehyde Methoxyacetaldehyde Product This compound Methoxyacetaldehyde->Product Nucleophilic Addition Cyanide HCN / NaCN Cyanide->Product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: General Cyanohydrin Synthesis

A general procedure for the synthesis of a cyanohydrin from an aldehyde involves the following steps:

  • The aldehyde is dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol.

  • A solution of sodium or potassium cyanide in water is added to the aldehyde solution.

  • The reaction mixture is cooled in an ice bath.

  • A dilute acid (e.g., sulfuric acid or hydrochloric acid) is added dropwise with stirring, maintaining a low temperature. The pH is typically adjusted to a slightly acidic or neutral range to facilitate the reaction while minimizing the polymerization of the aldehyde.[1]

  • After the addition is complete, the reaction is stirred for a period at room temperature or slightly elevated temperature to ensure completion.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude cyanohydrin, which can be further purified by distillation or chromatography.

Comparative Reactivity of the Nitrile and Hydroxyl Groups

The reactivity of this compound will be dictated by its two primary functional groups: the nitrile (-C≡N) and the hydroxyl (-OH). The presence of the methoxy group at the adjacent carbon is expected to exert an electronic influence on the reaction pathways.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[2][3][4][5][6]

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[7][8][9][10] The reaction proceeds through an amide intermediate to yield 2-hydroxy-3-methoxypropanoic acid and an ammonium salt.[2][5]

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon.[10][11] This reaction typically yields the salt of the carboxylic acid and ammonia gas.[2][6] Subsequent acidification is required to obtain the free carboxylic acid.[3][6]

Table 1: Comparison of Hydrolysis Conditions for Nitriles

Reagent/ConditionProductMechanistic FeatureExpected Applicability to this compound
Dilute HCl, heatCarboxylic Acid + NH₄⁺Acid catalysis, protonation of nitrileHigh
Dilute NaOH, heatCarboxylate Salt + NH₃Base catalysis, nucleophilic attack by OH⁻High

Experimental Protocol: General Acidic Hydrolysis of a Nitrile

  • The nitrile is mixed with an excess of dilute aqueous acid (e.g., 10-20% HCl or H₂SO₄).[2]

  • The mixture is heated under reflux for several hours.

  • The reaction progress can be monitored by TLC or GC.

  • After completion, the reaction mixture is cooled, and the carboxylic acid product is isolated by extraction with an organic solvent.

Hydrolysis Nitrile This compound Acid 2-Hydroxy-3-methoxypropanoic Acid Nitrile->Acid Acidic Hydrolysis Salt Carboxylate Salt Nitrile->Salt Basic Hydrolysis H3O H₃O⁺ / Heat H3O->Acid OH OH⁻ / Heat OH->Salt

Figure 2: Hydrolysis pathways of this compound.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using various reducing agents.[12][13][14][15]

Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce nitriles to primary amines.[8][9][12] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[8][9]

Catalytic Hydrogenation: Catalytic hydrogenation using reagents like Raney nickel or platinum oxide in the presence of hydrogen gas is another common method for nitrile reduction.[13]

Partial Reduction to Aldehyde: Using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) can allow for the partial reduction of the nitrile to an imine, which is then hydrolyzed upon workup to yield an aldehyde.[13][16]

Table 2: Comparison of Reducing Agents for Nitriles

Reducing AgentProductMechanistic FeatureExpected Applicability to this compound
LiAlH₄, then H₂OPrimary AmineNucleophilic hydride additionHigh
H₂ / Raney NiPrimary AmineCatalytic hydrogenationHigh
DIBAL-H, then H₃O⁺AldehydePartial reduction to imineModerate, potential for over-reduction

Experimental Protocol: General Reduction of a Nitrile with LiAlH₄

  • A solution of the nitrile in a dry, aprotic solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

  • After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base solution to decompose the excess LiAlH₄ and the aluminum salts.

  • The resulting precipitate is filtered off, and the primary amine product is isolated from the filtrate by extraction and subsequent purification.

Reduction Nitrile This compound Amine 3-Amino-1-methoxypropan-2-ol Nitrile->Amine Full Reduction Aldehyde 2-Hydroxy-3-methoxypropanal Nitrile->Aldehyde Partial Reduction LiAlH4 1. LiAlH₄ 2. H₂O LiAlH4->Amine DIBALH 1. DIBAL-H 2. H₃O⁺ DIBALH->Aldehyde

Figure 3: Reduction pathways of this compound.

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo typical alcohol reactions, such as alkylation and acylation.

Alkylation: The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which can then be alkylated with an alkyl halide.

Acylation: The hydroxyl group can be acylated using an acyl halide or anhydride in the presence of a base (e.g., pyridine or triethylamine) to form an ester.

The presence of the adjacent electron-withdrawing nitrile group and the methoxy group may influence the acidity of the hydroxyl proton and the nucleophilicity of the corresponding alkoxide.

Mechanistic Comparison with Alternative Compounds

To provide a framework for predicting the reactivity of this compound, it is useful to compare it with simpler, related molecules.

Table 3: Mechanistic Comparison of this compound with Related Compounds

CompoundKey Structural FeaturePredicted Impact on Reactivity
Glycolonitrile (Hydroxyacetonitrile)Simple α-hydroxy nitrileBaseline reactivity for cyanohydrin reactions. Lacks the electronic effect of the methoxy group.
Lactonitrile (2-Hydroxypropanenitrile)α-hydroxy nitrile with a methyl groupThe electron-donating methyl group may slightly decrease the electrophilicity of the nitrile carbon compared to glycolonitrile.
3-Methoxypropanenitrile Methoxy group is β to the nitrileThe methoxy group is further from the nitrile and will have a weaker inductive effect compared to this compound.
This compound α-hydroxy and β-methoxy substitutionThe electron-withdrawing nature of the methoxy group's oxygen atom could increase the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic attack. The hydroxyl group's acidity may also be affected.

Conclusion

This guide provides a theoretical and comparative framework for understanding the potential reactions of this compound. Based on the well-established chemistry of cyanohydrins and nitriles, it is predicted that this molecule will readily undergo hydrolysis to the corresponding carboxylic acid, reduction to the primary amine, and various reactions at the hydroxyl group. The presence of the β-methoxy group is anticipated to modulate the reactivity of the cyanohydrin moiety through inductive effects. The provided general experimental protocols for analogous compounds can serve as a starting point for the development of specific synthetic procedures for this compound and its derivatives. Further experimental investigation is required to fully elucidate the specific reaction kinetics and yields for this promising chemical entity.

References

Navigating the Biological Landscape of Hydroxynitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a notable scarcity of specific biological activity data for derivatives of "2-Hydroxy-3-methoxypropanenitrile." To address the interests of researchers, scientists, and drug development professionals in this area, this guide provides a broader comparative analysis of hydroxynitrile compounds, a class to which this compound belongs. This guide summarizes the known biological activities of various hydroxynitrile derivatives, offers detailed experimental protocols for their evaluation, and presents visual workflows to aid in research and development.

Hydroxynitriles, also known as cyanohydrins, are a class of organic compounds containing both a hydroxyl (-OH) and a nitrile (-CN) functional group attached to the same carbon atom. This unique structural motif imparts a range of chemical reactivities and biological activities, making them valuable intermediates in organic synthesis and interesting candidates for drug discovery.[1] The biological significance of nitrile-containing compounds is well-established, with their presence in numerous pharmaceuticals.[2] The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[2]

Comparative Biological Activities of Substituted Propanenitrile Derivatives

While specific data for this compound derivatives is unavailable, research on other substituted propanenitrile compounds provides insights into their potential biological activities. These activities are diverse and highly dependent on the nature and position of the substituents on the propanenitrile scaffold.

Derivative ClassObserved Biological ActivityReference Compound ExampleKey Findings
Aryl-Substituted Propanenitriles Antimicrobial3-(2-morpholinoquinolin-3-yl) propanenitrile derivativesActive against Gram-positive bacteria like Bacillus subtilis and Clostridium tetani.[3]
Aryl-Substituted Propanenitriles Calcium Channel BlockadeVerapamil (contains a complex substituted propanenitrile moiety)Used as an antiarrhythmic agent to treat angina by relaxing blood vessels.[2]
Hydroxy-Aryl Propanenitriles AntitumorRacemic 2-hydroxy-2-(naphthalene-1-yl)ethanenitrile derivativesShowed activity against the HCT 116 tumor cell line.[4]
Natural Hydroxynitrile Glycosides Moderate Biological ActivityLinamarin (2-(β-D-glucopyranosyloxy)-2-methylpropanenitrile)Found in linseed meal, these compounds exhibit a range of moderate biological effects.[5]

Experimental Protocols

To facilitate the investigation of novel hydroxynitrile derivatives, a detailed protocol for a common in vitro biological activity assay is provided below.

MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of novel hydroxynitrile compounds on a cancer cell line (e.g., HCT 116).

1. Materials:

  • Human colorectal carcinoma cell line (HCT 116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (hydroxynitrile derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed HCT 116 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours in a CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using a dose-response curve fitting software.

Visualization of Research Workflow

The following diagrams illustrate key conceptual frameworks for the development and evaluation of novel hydroxynitrile derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Material (e.g., 2-Hydroxy-3-methoxy- propanenitrile) derivatization Chemical Derivatization start->derivatization purification Purification & Characterization (NMR, MS, HPLC) derivatization->purification in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) purification->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Synthesis signaling_pathway compound Hydroxynitrile Derivative target Molecular Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition pathway Signaling Pathway target->pathway Modulation response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->response

References

Safety Operating Guide

Navigating the Disposal of 2-Hydroxy-3-methoxypropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 2-Hydroxy-3-methoxypropanenitrile, a compound for which specific disposal protocols may not be readily available. The following procedures are based on the general chemical properties of organic nitriles and related hydroxy and methoxy compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during the literature search. The information provided below is based on the known hazards of similar chemical structures and general principles of organic chemistry. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling

Prior to handling this compound, it is crucial to take the following immediate safety precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, closed-toe shoes, and chemical safety goggles. Nitrile gloves are recommended to prevent skin contact.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any vapors or aerosols.

  • Emergency Procedures:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

    • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Procedures

The proper disposal of this compound requires a multi-step approach to ensure safety and regulatory compliance. Direct disposal down the drain is not permissible for organic nitriles.

Step 1: Waste Characterization and Segregation

Based on the general properties of organic nitriles, this compound should be treated as a hazardous waste. It is crucial to segregate this waste from other laboratory waste streams to prevent inadvertent chemical reactions.

Step 2: Chemical Inactivation (Hydrolysis)

A potential method for the chemical inactivation of nitriles is through hydrolysis, which converts the nitrile group to a less toxic carboxylic acid or its corresponding salt.[3][4] This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol for Hydrolysis:

This is a general procedure and may need to be optimized for this compound.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄) solution (e.g., 2 M)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Appropriate work-up and extraction solvents (e.g., diethyl ether, hydrochloric acid for acidification)

  • pH paper or meter

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

  • Reaction:

    • Alkaline Hydrolysis: Place the this compound waste in the flask and add an excess of aqueous sodium hydroxide solution.[3]

    • Acidic Hydrolysis: Alternatively, add an excess of aqueous sulfuric acid to the nitrile waste in the flask.[5]

  • Heating: Gently heat the mixture to reflux with constant stirring. The reaction time will vary depending on the specific reactivity of the nitrile, but several hours may be required.

  • Monitoring: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy to observe the disappearance of the nitrile peak.

  • Work-up:

    • Alkaline Hydrolysis: After cooling, the resulting carboxylate salt solution can be neutralized or acidified with hydrochloric acid to precipitate the carboxylic acid.

    • Acidic Hydrolysis: After cooling, the carboxylic acid can be extracted with a suitable organic solvent.

  • Final Disposal: The resulting product, a hydroxy-methoxy-propanoic acid or its salt, is generally less hazardous than the starting nitrile. However, it should still be disposed of as chemical waste according to institutional guidelines.

Step 3: Containerization and Labeling

If chemical inactivation is not feasible, the untreated this compound waste must be collected in a designated, properly sealed, and labeled hazardous waste container. The label should clearly indicate the chemical name and the associated hazards.

Step 4: Final Disposal

The container of this compound waste must be disposed of through your institution's EHS-approved hazardous waste management vendor. This ensures compliance with all relevant regulations, including those set forth by the Environmental Protection Agency (EPA).

Regulatory Considerations

Organic nitriles may be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Depending on the specific characteristics of the waste, it could fall under the following categories:

  • D001 (Ignitability): If the waste has a flashpoint below 60°C.

  • D002 (Corrosivity): If the waste is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5.

  • D003 (Reactivity): If the waste is unstable and undergoes violent change without detonating, or reacts violently with water. Cyanide-containing wastes are often included in this category.[6]

It is the generator's responsibility to properly characterize the waste.

Quantitative Data Summary

The following table provides estimated physical and chemical properties for this compound based on similar compounds. These values are for illustrative purposes only and should be confirmed with experimental data or a specific SDS when available.

PropertyEstimated ValueSource/Analogy
Molecular Formula C₄H₇NO₂ChemicalBook[7]
Molecular Weight 101.10 g/mol ChemicalBook[7]
Appearance Colorless to light yellow liquid or solidAnalogy with similar compounds[2][8]
Boiling Point ~160-270 °CWide range based on analogs[2][8]
Melting Point Not readily available
Solubility Likely soluble in water and organic solventsBased on functional groups
Flash Point > 60 °CEstimated based on similar structures[2][8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal_path Disposal Pathway cluster_final Final Disposition start Start: Have This compound Waste assess_hazards Assess Hazards (Consult SDS/EHS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe decision Chemical Inactivation (Hydrolysis) Feasible? don_ppe->decision hydrolysis Perform Hydrolysis (Acid or Base Catalyzed) decision->hydrolysis Yes collect_waste Collect in Designated Hazardous Waste Container decision->collect_waste No neutralize Neutralize/Work-up Reaction Mixture hydrolysis->neutralize neutralize->collect_waste label_container Label Container with Chemical Name & Hazards collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxy-3-methoxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Navigating the Safe Handling of 2-Hydroxy-3-methoxypropanenitrile

A comprehensive guide to personal protective equipment, operational protocols, and disposal plans for laboratory professionals.

When handling chemical compounds in a research and development setting, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the potential hazards associated with nitrile compounds and as a matter of standard laboratory practice, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale & Specifications
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors. Eyewear must meet ANSI Z87.1 standards.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended)Nitrile gloves offer good resistance against bases, oils, and many solvents.[2] Always check for glove integrity before use.
Chemical-resistant lab coat or coverallsTo protect skin and personal clothing from contamination.[1][3]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, a respirator is necessary.[3][4]
Foot Protection Closed-toe, chemical-resistant shoesTo protect against spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

  • Preparation and Precaution:

    • Review the specific Safety Data Sheet (SDS) for this compound.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Handling the Compound:

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Avoid direct contact with the skin and eyes.[5]

    • Do not breathe in mist, vapors, or spray.[5]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization:

    • Collect waste in a dedicated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical to prevent degradation or reaction.

  • Disposal Procedure:

    • Dispose of the waste through an approved hazardous waste disposal company.[5][6]

    • Do not dispose of this chemical down the drain or in the regular trash.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow for Safe Chemical Handling

To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.

start Start: Planning & Preparation sds Review Safety Data Sheet (SDS) start->sds ppe_select Select & Inspect PPE sds->ppe_select setup Prepare Work Area (Fume Hood) ppe_select->setup handling Chemical Handling & Experimentation setup->handling spill Spill or Exposure Occurs handling->spill No decon Decontamination handling->decon Yes spill_response Emergency Response Protocol spill->spill_response Yes spill_response->decon waste Segregate & Label Hazardous Waste decon->waste disposal Dispose via Approved Vendor waste->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling of hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.